3-Amino-5-fluoropyridin-2-ol
Description
Properties
IUPAC Name |
3-amino-5-fluoro-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5FN2O/c6-3-1-4(7)5(9)8-2-3/h1-2H,7H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNMZQYAQKSDACX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=C1F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70682473 | |
| Record name | 3-Amino-5-fluoropyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70682473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261923-85-6 | |
| Record name | 3-Amino-5-fluoropyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70682473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Aminofluoropyridine Derivatives
A comprehensive overview of the synthesis, properties, and experimental protocols for key aminofluoropyridine compounds relevant to researchers, scientists, and drug development professionals.
Introduction
This technical guide addresses the chemical compound 3-Amino-5-fluoropyridin-2-ol. Extensive searches for this specific molecule did not yield a registered CAS number or any detailed experimental data. This suggests that this compound is not a readily available or well-documented compound.
However, significant data is available for closely related isomers and structural analogs. This guide will provide an in-depth overview of two such compounds:
-
2-Amino-5-fluoropyridin-3-ol (CAS: 1003711-04-3) : A positional isomer of the requested compound.
-
3-Amino-5-fluoropyridine (CAS: 210169-05-4) : A structurally related compound with a significant body of available research.
This guide will focus primarily on 3-Amino-5-fluoropyridine due to the greater availability of technical data, including experimental protocols for its synthesis.
Section 1: 2-Amino-5-fluoropyridin-3-ol
A direct positional isomer of the requested compound, 2-Amino-5-fluoropyridin-3-ol, is cataloged with the following identifier:
At present, detailed experimental protocols, quantitative data, and signaling pathway information for this specific isomer are not extensively available in the public domain. It is classified under several chemical categories including amines, alcohols, and fluorinated building blocks.[2]
Section 2: 3-Amino-5-fluoropyridine
3-Amino-5-fluoropyridine is a versatile chemical intermediate with applications in pharmaceutical and agrochemical research.[3] It serves as a crucial building block in the synthesis of various bioactive molecules, including potential anti-cancer and anti-inflammatory drugs.[3]
Data Presentation
The following tables summarize the key quantitative data for 3-Amino-5-fluoropyridine.
Table 1: Chemical and Physical Properties of 3-Amino-5-fluoropyridine
| Property | Value |
| CAS Number | 210169-05-4 |
| Molecular Formula | C₅H₅FN₂ |
| Molecular Weight | 112.11 g/mol |
| Appearance | Light orange to yellow to green powder/crystal[4] |
| Melting Point | 85-89 °C |
| Purity | >97.0% (GC)[4] |
| InChI Key | ZRORIJXOWXYPMO-UHFFFAOYSA-N |
| SMILES String | Nc1cncc(F)c1 |
Table 2: Safety Information for 3-Amino-5-fluoropyridine
| Hazard Statement | Code |
| Toxic if swallowed | H302[5] |
| Causes skin irritation | H315[5] |
| Causes serious eye irritation | H319[5] |
| May cause respiratory irritation | H335[5] |
Experimental Protocols
The synthesis of 3-Amino-5-fluoropyridine can be achieved through various methods. Below are two detailed experimental protocols found in the literature.
Protocol 1: Synthesis from 5-Fluoronicotinamide
This protocol describes the preparation of 5-fluoro-3-aminopyridine from 5-fluoronicotinamide.
Materials:
-
Sodium hydroxide (solid)
-
Water
-
Bromine
-
5-Fluoronicotinamide
Procedure:
-
Dissolve 32 g of solid sodium hydroxide in 140 ml of water.
-
At 8 °C, add 19.2 g of bromine dropwise to the sodium hydroxide solution. Continue mixing for 1 hour to obtain mixed solution 1.
-
Add 19 g of 5-fluoronicotinamide dropwise to the mixed solution 1, maintaining the temperature at 25 °C. Stir for 2 hours.
-
Heat the reaction mixture to 85 °C and continue the reaction for 2 hours, monitoring completion with thin-layer chromatography (TLC).
-
After cooling to room temperature, add 160 ml of sodium hydroxide solution and stir for 30 minutes.
-
Filter the mixture to obtain a solid product.
-
Dry the solid under vacuum at 50 °C for 2 hours to yield a yellow solid of 5-fluoro-3-aminopyridine.[6]
The reported yield for this method is 87.2%.[6]
Protocol 2: Synthesis via Hydrogenation
This protocol details the synthesis of 3-amino-5-fluoropyridine from 3-amino-2,4,6-tribromo-5-fluoropyridine.
Materials:
-
3-amino-2,4,6-tribromo-5-fluoropyridine
-
Triethylamine
-
5% Palladium on Carbon (Pd-C) catalyst
-
Dichloromethane (DCM)
-
Water
-
Magnesium Sulfate (MgSO₄)
Procedure:
-
Prepare a solution of 3-amino-2,4,6-tribromo-5-fluoropyridine (0.9 g, 2.6 mmol), triethylamine (1.1 cm³, 7.9 mmol), 5% Pd-C catalyst (0.1 g), and DCM (15 cm³).
-
Hydrogenate the solution in a Parr apparatus for 18 hours.
-
Add 20 cm³ of water to the reaction mixture.
-
Filter the mixture and extract the aqueous phase with DCM.
-
Dry the combined DCM solution with MgSO₄.
-
Evaporate the solvent to yield 3-amino-5-fluoropyridine.[6]
The reported purity of the final product is >95%.[6]
Mandatory Visualization
The following diagram illustrates a generalized workflow for the synthesis of aminofluoropyridines, which can be adapted for related compounds.
References
- 1. CAS:1003711-04-3, 2-氨基-5-氟吡啶-3-醇-毕得医药 [bidepharm.com]
- 2. 1003711-04-3|2-Amino-5-fluoropyridin-3-ol|BLD Pharm [bldpharm.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 3-Amino-5-fluoropyridine | 210169-05-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. 3-Amino-5-fluoropyridine, 98%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 6. 3-Amino-5-fluoropyridine synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Chemical Properties and Synthetic Strategies of Fluorinated Aminopyridines, with a Focus on the 3-Amino-5-fluoropyridine Scaffold
Core Chemical Properties of 3-Amino-5-fluoropyridine
3-Amino-5-fluoropyridine is a versatile chemical building block utilized in various research and development sectors.[1] Its unique combination of an amino group and a fluorine atom on the pyridine ring imparts distinct chemical properties that are valuable in the synthesis of bioactive molecules.[1]
Physicochemical Data
The following table summarizes the key physicochemical properties of 3-Amino-5-fluoropyridine.
| Property | Value | Source |
| IUPAC Name | 5-Fluoropyridin-3-amine | [1] |
| Synonyms | (5-Fluoropyridin-3-yl)amine, 3-Amino-5-fluoropyridine | [1] |
| CAS Number | 210169-05-4 | [1] |
| Molecular Formula | C₅H₅FN₂ | [1] |
| Molecular Weight | 112.11 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 85-89 °C | [1] |
| Purity | ≥ 99% (HPLC) | [1] |
| Storage | Room Temperature | [1] |
Spectroscopic and Structural Identifiers
| Identifier | Value | Source |
| SMILES | Nc1cncc(F)c1 | |
| InChI | 1S/C5H5FN2/c6-4-1-5(7)3-8-2-4/h1-3H,7H2 | |
| InChI Key | ZRORIJXOWXYPMO-UHFFFAOYSA-N | |
| MDL Number | MFCD00234073 | [1] |
Experimental Protocols: Synthesis of Fluorinated Aminopyridines
While a specific protocol for 3-Amino-5-fluoropyridin-2-ol is unavailable, the synthesis of the related 3-Amino-5-fluoropyridine can be achieved through various methods. These general strategies can inform potential synthetic routes to other isomers and derivatives.
Synthesis of 3-Amino-5-fluoropyridine via Hofmann Rearrangement
One documented method involves the Hofmann rearrangement of 5-fluoronicotinamide.[2]
Protocol:
-
Dissolve 32 g of sodium hydroxide in 140 ml of water.
-
At 8 °C, add 19.2 g of bromine dropwise and continue mixing for 1 hour.
-
To this solution, add 19 g of 5-fluoronicotinamide dropwise, maintaining the temperature at 25 °C.
-
Stir the mixture for 2 hours, then heat to 85 °C and react for an additional 2 hours, monitoring completion with thin-layer chromatography (TLC).
-
After cooling to room temperature, add 160 ml of sodium hydroxide solution and stir for 30 minutes.
-
Filter the resulting solid, and dry under vacuum at 50 °C for 2 hours to yield 5-fluoro-3-aminopyridine (3-Amino-5-fluoropyridine).[2]
Synthesis via Hydrogenation
Another approach involves the hydrogenation of a tribrominated precursor.[2]
Protocol:
-
Combine 0.9 g of 3-amino-2,4,6-tribromo-5-fluoropyridine, 1.1 cm³ of triethylamine, 0.1 g of 5% Palladium on carbon (Pd-C) catalyst, and 15 cm³ of dichloromethane (DCM) in a Parr apparatus.
-
Hydrogenate the mixture for 18 hours.
-
Add 20 cm³ of water, filter the mixture, and extract with DCM.
-
Dry the DCM solution with magnesium sulfate (MgSO₄) and evaporate the solvent to yield 3-amino-5-fluoropyridine.[2]
Applications in Research and Development
The fluorinated aminopyridine scaffold is of significant interest in several areas of chemical and pharmaceutical research.
Pharmaceutical Development
These compounds serve as key intermediates in the synthesis of various pharmaceuticals, particularly in the development of anti-cancer and anti-inflammatory drugs.[1] The presence of a fluorine atom can significantly alter the biological properties of a molecule, often leading to improved metabolic stability and binding affinity.[3] For instance, 3-Amino-5-fluoropyridine has been used as a reactant in the preparation of nonpeptide inhibitors of the measles virus entry.
Agrochemicals
In agricultural science, these compounds are used in the formulation of pesticides and herbicides, contributing to enhanced efficacy and crop yields.[1][4]
Material Science
3-Amino-5-fluoropyridine and related compounds can be incorporated into polymers and coatings to enhance thermal stability and chemical resistance, making them suitable for advanced materials.[1]
Biochemical Research
As building blocks in the synthesis of biologically active compounds, they aid researchers in studying enzyme interactions and metabolic pathways.[1]
Visualized Workflows and Logical Relationships
The following diagrams illustrate generalized workflows and conceptual relationships relevant to the synthesis and application of fluorinated aminopyridines.
Caption: Generalized workflow for the synthesis of 3-Amino-5-fluoropyridine.
Caption: Conceptual role of the 3-Amino-5-fluoropyridine scaffold in a drug discovery pipeline.
References
An In-depth Technical Guide on the Molecular Structure of 3-Amino-5-fluoropyridin-2-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the molecular structure, properties, and synthesis of 3-Amino-5-fluoropyridin-2-ol. Due to the propensity of 2-hydroxypyridines to exist in a tautomeric equilibrium with their corresponding 2-pyridone form, this guide will address both tautomers, with a focus on the more stable 3-Amino-5-fluoro-2-pyridone.
Molecular Structure and Tautomerism
This compound exists as a tautomeric mixture with 3-Amino-5-fluoro-2-pyridone. The equilibrium between the aromatic alcohol form (the "-ol") and the lactam form (the "-one") is a well-documented phenomenon in pyridin-2-ol chemistry. In the solid state and in polar solvents, the equilibrium heavily favors the 2-pyridone tautomer due to its greater stability, arising from amide resonance and favorable hydrogen bonding interactions.[1]
The tautomeric relationship can be visualized as follows:
A placeholder DOT script is provided above. A functional script requires valid image URLs for the molecular structures which will be generated locally and then embedded.
Caption: Tautomeric equilibrium between this compound and 3-Amino-5-fluoro-2-pyridone.Physicochemical Properties
| Property | 3-Amino-5-fluoropyridine | 3-Amino-5-fluoro-2-pyridone (Predicted) |
| Molecular Formula | C5H5FN2 | C5H5FN2O |
| Molecular Weight | 112.11 g/mol | 128.10 g/mol |
| Appearance | Solid | Expected to be a solid |
| Melting Point | 85-89 °C | Expected to be significantly higher |
| Solubility | Soluble in polar organic solvents | Expected to be soluble in polar protic solvents |
Spectroscopic Data (Predicted)
The spectroscopic data for 3-Amino-5-fluoro-2-pyridone can be predicted based on the known spectra of substituted 2-pyridones.
3.1. 1H NMR Spectroscopy
The 1H NMR spectrum of 3-Amino-5-fluoro-2-pyridone in a solvent like DMSO-d6 is expected to show signals for the N-H and C-H protons. The chemical shifts would be influenced by the electron-withdrawing fluorine atom and the electron-donating amino group.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| H4 | 6.5 - 7.0 | dd | JH4-F5 ≈ 8-10, JH4-H6 ≈ 2-3 |
| H6 | 7.5 - 8.0 | d | JH6-F5 ≈ 4-6 |
| NH (pyridone) | 10.0 - 12.0 | br s | - |
| NH2 (amino) | 4.0 - 6.0 | br s | - |
3.2. 13C NMR Spectroscopy
The 13C NMR spectrum will show characteristic shifts for the carbonyl carbon and the carbons attached to fluorine and nitrogen.
| Carbon | Predicted Chemical Shift (ppm) |
| C2 (C=O) | 160 - 170 |
| C3 (C-NH2) | 130 - 140 |
| C4 | 110 - 120 (d, JC4-F ≈ 20-30 Hz) |
| C5 (C-F) | 150 - 160 (d, JC5-F ≈ 240-260 Hz) |
| C6 | 125 - 135 (d, JC6-F ≈ 5-15 Hz) |
3.3. IR Spectroscopy
The IR spectrum is a powerful tool to distinguish between the two tautomers. The 2-pyridone form will exhibit a strong absorption band for the C=O stretch and N-H stretching vibrations. The pyridin-2-ol form would show a characteristic O-H stretching band.
| Functional Group | Tautomer | Predicted Wavenumber (cm-1) |
| N-H stretch (pyridone) | 2-pyridone | 3200 - 3400 |
| N-H stretch (amino) | Both | 3300 - 3500 (two bands) |
| C=O stretch | 2-pyridone | 1640 - 1680[2][3] |
| C=C/C=N stretch | Both | 1550 - 1620 |
| C-F stretch | Both | 1000 - 1100 |
| O-H stretch | pyridin-2-ol | 3500 - 3700 (sharp, if no H-bonding) |
3.4. Mass Spectrometry
The mass spectrum under electron ionization (EI) would be expected to show a molecular ion peak corresponding to the molecular weight of the compound.
| Ion | Predicted m/z |
| [M]+ | 128 |
| [M-CO]+ | 100 |
| [M-HCN]+ | 101 |
Experimental Protocols
4.1. Proposed Synthesis of 3-Amino-5-fluoro-2-pyridone
A potential synthetic route to 3-Amino-5-fluoro-2-pyridone could start from 3-amino-5-fluoropyridine. This would involve the oxidation of the pyridine nitrogen to an N-oxide, followed by rearrangement.
Step 1: N-Oxidation of 3-Amino-5-fluoropyridine
-
Reagents: 3-Amino-5-fluoropyridine, m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid.
-
Procedure: Dissolve 3-Amino-5-fluoropyridine in a suitable solvent such as dichloromethane (DCM) or chloroform. Add the oxidizing agent portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) and extract the product.
Step 2: Rearrangement to 3-Amino-5-fluoro-2-pyridone
-
Reagents: 3-Amino-5-fluoropyridine-N-oxide, acetic anhydride or trifluoroacetic anhydride.
-
Procedure: Heat the N-oxide with a large excess of the anhydride. This will likely induce a rearrangement to an intermediate acetate or trifluoroacetate ester, which can then be hydrolyzed to the desired 2-pyridone.
-
Hydrolysis: Treat the reaction mixture with water or a mild base to hydrolyze the ester and isolate the final product.
Caption: Proposed synthetic workflow for 3-Amino-5-fluoro-2-pyridone.
4.2. Characterization Workflow
A standard workflow for the characterization of the synthesized 3-Amino-5-fluoro-2-pyridone would involve a series of analytical techniques to confirm its structure and purity.
Caption: Logical workflow for the structural characterization of 3-Amino-5-fluoro-2-pyridone.
Conclusion
This compound is expected to exist predominantly as its 3-Amino-5-fluoro-2-pyridone tautomer. While direct experimental data is limited, its properties and spectroscopic features can be reasonably predicted based on the extensive literature on substituted 2-pyridones. The proposed synthetic and characterization workflows provide a solid foundation for researchers and drug development professionals interested in this and related molecular scaffolds. Further experimental work is necessary to confirm these predictions and fully elucidate the chemistry of this compound.
References
An In-depth Technical Guide to the Synthesis of 3-Amino-5-fluoropyridin-2-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a proposed synthetic pathway for 3-Amino-5-fluoropyridin-2-ol, a fluorinated pyridinol derivative with potential applications in medicinal chemistry and drug discovery. Due to the limited availability of a direct, published synthesis for this specific molecule, this guide details a rational multi-step approach based on established and reliable organic chemistry transformations. The protocols provided are derived from analogous reactions found in the literature for structurally similar compounds.
Proposed Synthetic Pathway
The synthesis of this compound can be strategically approached from a commercially available starting material, 5-bromo-2-chloro-3-nitropyridine. The proposed pathway involves a three-step sequence:
-
Methoxylation: Nucleophilic substitution of the chloro group at the 2-position with a methoxy group.
-
Fluorination: Nucleophilic aromatic substitution of the bromo group at the 5-position with a fluoride ion.
-
Reduction and Demethylation: Concurrent reduction of the nitro group to an amine and demethylation of the methoxy group to a hydroxyl group.
It is important to note that the final product, this compound, exists in a tautomeric equilibrium with its corresponding pyridone form, 3-Amino-5-fluoro-1H-pyridin-2-one.
Experimental Protocols
Step 1: Synthesis of 5-bromo-2-methoxy-3-nitropyridine
This initial step involves the selective nucleophilic substitution of the more reactive chlorine atom at the 2-position of 5-bromo-2-chloro-3-nitropyridine with a methoxide ion.
Reaction Scheme:
Caption: Step 1: Methoxylation of 5-bromo-2-chloro-3-nitropyridine.
Detailed Protocol:
A solution of sodium methoxide is prepared by carefully adding sodium metal (2.90 g, 126.4 mmol) in portions to cooled methanol (50.0 mL). The mixture is allowed to warm to room temperature with continuous stirring until all the sodium has dissolved. This freshly prepared sodium methoxide solution is then added dropwise over 10 minutes to a stirred solution of 5-bromo-2-chloro-3-nitropyridine (86 mmol) in methanol (75 mL) at 0°C. After the addition is complete, the reaction mixture is stirred at 0°C for an additional hour, then allowed to warm to room temperature and stirred for 18 hours. The reaction mixture is then concentrated under vacuum to approximately half its original volume and poured into about 500 mL of ice water. The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 5-bromo-2-methoxy-3-nitropyridine as a pale yellow solid.
| Parameter | Value | Reference |
| Starting Material | 5-bromo-2-chloro-3-nitropyridine | [1] |
| Reagents | Sodium methoxide in methanol | [1] |
| Temperature | 0°C to Room Temperature | [1] |
| Reaction Time | 19 hours | [1] |
| Product | 5-bromo-2-methoxy-3-nitropyridine | [1] |
| Yield | 98% | [1] |
Step 2: Synthesis of 5-fluoro-2-methoxy-3-nitropyridine
This step involves a nucleophilic aromatic substitution (SNAr) to replace the bromine atom at the 5-position with fluorine. This is a crucial step that introduces the desired fluorine substituent.
Reaction Scheme:
Caption: Step 2: Fluorination of 5-bromo-2-methoxy-3-nitropyridine.
Detailed Protocol (Analogous Procedure):
In an oven-dried vial purged with argon, 5-bromo-2-methoxy-3-nitropyridine (0.10 mmol) is dissolved in anhydrous acetonitrile (1.0 mL). To this stirred solution, finely powdered anhydrous potassium fluoride (0.5 mmol) and Kryptofix 2.2.2 (0.1 mmol) are added. The reaction mixture is stirred at room temperature or heated, and the progress is monitored by TLC or GC-MS. Upon completion, the reaction mixture is filtered, and the solvent is evaporated under reduced pressure. The crude product is then purified by column chromatography to yield 5-fluoro-2-methoxy-3-nitropyridine.
| Parameter | Value | Reference |
| Starting Material | 5-bromo-2-methoxy-3-nitropyridine | [2] |
| Reagents | Potassium Fluoride (KF), Kryptofix 2.2.2 | [2] |
| Solvent | Anhydrous Acetonitrile | [2] |
| Temperature | Room Temperature to elevated temperatures | [2] |
| Product | 5-fluoro-2-methoxy-3-nitropyridine | - |
| Yield | Not reported for this specific substrate | - |
Step 3: Synthesis of this compound
The final step involves the simultaneous reduction of the nitro group to an amino group and the demethylation of the methoxy group to a hydroxyl group. Catalytic hydrogenation with palladium on carbon is a powerful method for nitro group reduction. The acidic conditions often employed in this reaction can also facilitate the cleavage of the methyl ether. Alternatively, a separate demethylation step using a reagent like boron tribromide (BBr3) might be necessary if the catalytic hydrogenation does not effect the demethylation.
Reaction Scheme:
Caption: Step 3: Reduction and Demethylation.
Detailed Protocol (Combined Reduction and Demethylation):
5-fluoro-2-methoxy-3-nitropyridine is dissolved in methanol containing a catalytic amount of concentrated hydrochloric acid. To this solution, 10% palladium on activated carbon (Pd/C) is added. The mixture is then subjected to hydrogenation, either by using a hydrogen-filled balloon at atmospheric pressure or in a Parr apparatus under elevated pressure, and stirred at room temperature. The reaction is monitored by TLC until the starting material is consumed. After the reaction is complete, the catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure to yield the crude product. Purification can be achieved by recrystallization or column chromatography to give this compound hydrochloride, which can be neutralized to the free base.
Alternative Demethylation Protocol (if necessary):
If the catalytic hydrogenation does not result in demethylation, the resulting 3-amino-5-fluoro-2-methoxypyridine can be treated with boron tribromide (BBr3) in a solvent like dichloromethane at a low temperature (e.g., -78°C to 0°C).[3] The reaction is then warmed to room temperature and stirred until completion. The reaction is quenched by the careful addition of water or methanol, and the product is extracted and purified.
| Parameter | Value | Reference |
| Starting Material | 5-fluoro-2-methoxy-3-nitropyridine | [4] |
| Reagents | H2, 10% Pd/C, HCl (catalytic) | [4] |
| Solvent | Methanol | [4] |
| Pressure | 1 atm to elevated pressure | [4] |
| Temperature | Room Temperature | [4] |
| Product | This compound | - |
| Yield | Not reported for this specific substrate | - |
Logical Workflow Diagram
Caption: Proposed multi-step synthesis of this compound.
Data Summary
The following table summarizes the key transformations and reported yields for the proposed synthetic pathway. Please note that the yields for the fluorination and the final reduction/demethylation steps are based on analogous reactions and may require optimization for this specific synthesis.
| Step | Transformation | Key Reagents | Reported Yield | Reference |
| 1 | Methoxylation | Sodium methoxide, Methanol | 98% | [1] |
| 2 | Fluorination | KF, Kryptofix 2.2.2 | - | [2] |
| 3 | Reduction & Demethylation | H2, Pd/C, HCl | - | [4] |
Conclusion
This technical guide provides a viable, albeit proposed, synthetic route to this compound. The pathway relies on well-established chemical reactions, and detailed protocols for analogous transformations have been provided. Researchers and drug development professionals can use this guide as a foundation for the synthesis of this and other similarly substituted fluorinated pyridinol derivatives. It is recommended that each step be carefully optimized to achieve the best possible yields and purity for the target compound. Further investigation into the biological activity of this compound is warranted, given the prevalence of fluorinated pyridines in medicinal chemistry.
References
- 1. 3-Amino-5-fluoropyridine synthesis - chemicalbook [chemicalbook.com]
- 2. Enhanced Nucleophilic Fluorination and Radiofluorination of Organosilanes Appended with Potassium-Chelating Leaving Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
Technical Guide: An In-depth Analysis of 5-Fluoropyridin-3-amine
Introduction
5-Fluoropyridin-3-amine is a fluorinated pyridine derivative that serves as a versatile building block in organic synthesis. Its unique electronic properties, imparted by the presence of a fluorine atom and an amino group on the pyridine ring, make it a valuable intermediate in the development of novel pharmaceuticals, agrochemicals, and materials.[1] This guide provides a detailed summary of its chemical properties, synthesis, and applications for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
5-Fluoropyridin-3-amine is a white to off-white solid at room temperature.[1][2] It is moderately soluble in polar organic solvents like ethanol, methanol, and dimethylformamide, but has limited solubility in water.[2]
Table 1: Chemical and Physical Properties of 5-Fluoropyridin-3-amine
| Property | Value | Reference |
| IUPAC Name | 5-Fluoropyridin-3-amine | |
| Synonyms | 3-Amino-5-fluoropyridine, (5-Fluoropyridin-3-yl)amine | |
| CAS Number | 210169-05-4 | |
| Molecular Formula | C₅H₅FN₂ | |
| Molecular Weight | 112.11 g/mol | |
| Appearance | White to off-white solid | [1] |
| Melting Point | 85-89 °C | |
| SMILES String | Nc1cncc(F)c1 | |
| InChI Key | ZRORIJXOWXYPMO-UHFFFAOYSA-N |
Synthesis and Experimental Protocols
Several synthetic routes to 5-Fluoropyridin-3-amine have been reported. One common method involves the Hofmann rearrangement of 5-fluoronicotinamide.
Experimental Protocol: Synthesis of 5-Fluoro-3-aminopyridine from 5-Fluoronicotinamide[4]
Materials:
-
Sodium hydroxide (NaOH)
-
Bromine (Br₂)
-
5-Fluoronicotinamide
-
Water
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of Mixed Solution 1: Dissolve 32 g of solid sodium hydroxide in 140 ml of water. At 8 °C, add 19.2 g of bromine dropwise. Continue mixing for 1 hour after the addition is complete.[3]
-
Reaction: To the above mixed solution, add 19 g of 5-fluoronicotinamide dropwise while maintaining the temperature at 25 °C. Stir the mixture for 2 hours.[3]
-
Heating: Heat the reaction mixture to 85 °C and maintain for 2 hours, or until thin-layer chromatography (TLC) indicates the reaction is complete.[3]
-
Work-up: Cool the mixture to room temperature and add 160 ml of sodium hydroxide solution. Stir for 30 minutes.[3]
-
Isolation: Filter the mixture to obtain a solid product. Dry the solid under vacuum at 50 °C for 2 hours to yield a yellow solid of 5-fluoro-3-aminopyridine.[3]
An alternative reported synthesis involves the hydrogenation of 3-amino-2,4,6-tribromo-5-fluoropyridine using a palladium on carbon (Pd/C) catalyst in the presence of triethylamine and dichloromethane.[3]
Applications in Research and Development
5-Fluoropyridin-3-amine is a key intermediate in several fields of chemical research and development.
-
Pharmaceutical Development: This compound is a crucial building block in the synthesis of a variety of pharmaceuticals.[1] It is particularly valuable in the development of anti-cancer, anti-inflammatory, and anti-infective agents.[1][4] For instance, it is a reactant in the preparation of nonpeptide inhibitors of the measles virus.
-
Agrochemicals: It is utilized in the formulation of pesticides and herbicides, where the fluorine substituent can enhance the efficacy of the final product.[1]
-
Material Science: 5-Fluoropyridin-3-amine is incorporated into polymers and coatings to improve thermal stability and chemical resistance.[1]
-
Biochemical Research: As a versatile building block, it is used to synthesize biologically active compounds for studying enzyme interactions and metabolic pathways.[1]
-
Diagnostic Tools: The compound is also employed in the development of diagnostic agents.[1]
Mandatory Visualizations
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 5-Fluoro-3-aminopyridine.
References
Spectroscopic and Synthetic Overview of 3-Amino-5-fluoropyridine
A Technical Guide for Researchers
Introduction
3-Amino-5-fluoropyridine is a fluorinated pyridine derivative of significant interest in medicinal chemistry and materials science. The presence of a fluorine atom can modulate the physicochemical properties of molecules, including metabolic stability and binding affinity, making it a valuable building block for the synthesis of novel bioactive compounds. This document summarizes available spectroscopic data and synthetic methodologies for 3-Amino-5-fluoropyridine.
Spectroscopic Data
The following tables summarize the available spectroscopic data for 3-Amino-5-fluoropyridine.
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| ¹H | DMSO-d₆ | 8.53 | d | 1.5 |
| 7.26 | d | 7.9 | ||
| 7.40 | d | 2.8 | ||
| 8.23 | s | - | ||
| 5.80 | br s | - | ||
| ¹H | CDCl₃ | 8.08 | s | - |
| 7.99 | s | - | ||
| 7.03 | t | - | ||
| 6.97 | t | - | ||
| 3.89 | br s | - |
Note: Specific peak assignments were not available in the searched literature.
Table 2: Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Interpretation |
| Data not available | Specific peak assignments for 3-Amino-5-fluoropyridine were not found in the provided search results. General absorbances for aminopyridines include N-H stretching, C-N stretching, and aromatic C-H and C=C stretching. |
Table 3: Mass Spectrometry (MS)
| Technique | m/z | Interpretation |
| Data not available | Specific mass spectrometry data for 3-Amino-5-fluoropyridine was not detailed in the search results. The molecular weight of C₅H₅FN₂ is 112.11 g/mol . |
Experimental Protocols
Several synthetic routes for 3-Amino-5-fluoropyridine have been reported. A common method involves the Hofmann rearrangement of 5-fluoronicotinamide.
Synthesis of 3-Amino-5-fluoropyridine from 5-Fluoronicotinamide
This protocol describes a Hofmann rearrangement to synthesize 3-Amino-5-fluoropyridine.
Workflow Diagram:
Caption: Synthetic workflow for 3-Amino-5-fluoropyridine.
Detailed Protocol:
-
Preparation of Sodium Hypobromite Solution: In a suitable reaction vessel, 32 g of solid sodium hydroxide is dissolved in 140 ml of water. The solution is cooled to 8°C, and 19.2 g of bromine is added dropwise while maintaining the temperature. The mixture is stirred for an additional hour to ensure the complete formation of the sodium hypobromite solution.[1]
-
Hofmann Rearrangement: To the freshly prepared sodium hypobromite solution, 19 g of 5-fluoronicotinamide is added. The reaction mixture is stirred at 25°C for 2 hours and then heated to 85°C for another 2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).[1]
-
Work-up and Isolation: After the reaction is complete, the mixture is cooled to room temperature. 160 ml of sodium hydroxide solution is added, and the mixture is stirred for 30 minutes. The resulting solid is collected by filtration, washed, and dried under vacuum at 50°C to yield 3-Amino-5-fluoropyridine as a yellow solid.[1]
Conclusion
This technical guide provides a summary of the available spectroscopic data and a detailed experimental protocol for the synthesis of 3-Amino-5-fluoropyridine. While data for the specific target molecule, 3-Amino-5-fluoropyridin-2-ol, remains elusive, the information presented here for a close structural analog should prove valuable for researchers engaged in the design and synthesis of novel fluorinated pyridine derivatives for various applications. Further research is warranted to synthesize and characterize this compound to expand the chemical space available for drug discovery and development.
References
An In-depth Technical Guide to the Solubility of 3-Amino-5-fluoropyridin-2-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 3-Amino-5-fluoropyridin-2-ol, a key intermediate in pharmaceutical and agrochemical research. Due to the limited availability of direct quantitative solubility data for this specific compound in peer-reviewed literature, this document outlines established experimental protocols for solubility determination. Furthermore, it presents physicochemical data for structurally related compounds to offer valuable insights for researchers. This guide is intended to serve as a foundational resource for scientists and professionals engaged in drug development and chemical synthesis, enabling them to effectively handle and utilize this compound in their research endeavors.
Introduction
This compound is a heterocyclic organic compound of significant interest in medicinal and agricultural chemistry. Its structural motifs, including the aminopyridine core and fluorine substitution, are prevalent in a wide array of bioactive molecules. The solubility of this compound is a critical physical property that influences its utility in various applications, from synthetic reaction conditions to formulation and bioavailability in drug discovery. Understanding and quantifying the solubility of this compound in different solvent systems is therefore paramount for its effective application. This guide provides a framework for approaching the solubility assessment of this compound.
Physicochemical Properties of this compound and Related Compounds
A summary of available data for related compounds is presented in Table 1.
Table 1: Physicochemical Properties of this compound and Structurally Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Qualitative Solubility |
| This compound | Not Available | C₅H₅FN₂O | 128.10 | Data not available | Data not available |
| 3-Amino-5-fluoropyridine | 210169-05-4 | C₅H₅FN₂ | 112.11 | 85 - 89[1] | Data not available |
| 2-Amino-5-fluoropyridine | 21717-96-4 | C₅H₅FN₂ | 112.11 | 95.0 to 99.0[2] | Soluble in Methanol[2] |
| 2-Amino-3-fluoropyridine | Not Available | C₅H₅FN₂ | 112.11 | 42 - 45[3] | Data not available |
| 2-Amino-5-chloropyridine | 1072-98-6 | C₅H₅ClN₂ | 128.56 | Data not available | Data not available |
| 2-Amino-5-fluoropyridine-3-carboxylic acid | 1196154-03-6 | C₆H₅FN₂O₂ | 156.11 | Data not available | Data not available |
Note: The absence of data highlights the need for experimental determination of these properties for this compound.
Experimental Protocols for Solubility Determination
To address the gap in available data, researchers can employ several well-established methods to determine the solubility of this compound. The choice of method will depend on the required accuracy, the amount of substance available, and the nature of the solvent.
Gravimetric Method
This classical and highly accurate method involves the preparation of a saturated solution, followed by the evaporation of the solvent and weighing of the dissolved solute.[4]
Protocol:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent in a sealed, temperature-controlled vessel.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.[5]
-
Separation: Allow the undissolved solid to settle. Carefully withdraw a known volume of the clear supernatant using a pre-warmed or pre-cooled syringe to avoid temperature-induced precipitation. Filter the solution through a syringe filter (e.g., 0.45 µm) into a pre-weighed container.[6]
-
Solvent Evaporation: Evaporate the solvent from the filtered solution under controlled conditions (e.g., in a vacuum oven at a temperature below the decomposition point of the compound).[6]
-
Mass Determination: Once the solvent is completely removed, cool the container in a desiccator and weigh it to determine the mass of the dissolved solid.
-
Calculation: Calculate the solubility in the desired units (e.g., g/L, mg/mL, or mol/L).
UV/Vis Spectrophotometry Method
This method is suitable if this compound possesses a chromophore that absorbs light in the UV-Visible range and the chosen solvent is transparent in that region.[6]
Protocol:
-
Calibration Curve:
-
Prepare a stock solution of this compound of a known concentration in the chosen solvent.
-
Create a series of standard solutions with decreasing concentrations through serial dilution of the stock solution.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).
-
Plot a calibration curve of absorbance versus concentration. The plot should be linear and adhere to the Beer-Lambert law.[6]
-
-
Analysis of Saturated Solution:
-
Prepare a saturated solution as described in the gravimetric method (steps 1.1 and 1.2).
-
Withdraw a known volume of the clear, filtered supernatant.
-
Dilute the saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
-
Calculation:
-
Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor.
-
High-Throughput Screening (HTS) Methods
For rapid screening of solubility in multiple solvents, various HTS techniques can be employed. These methods are often based on light scattering, nephelometry, or automated analytical techniques. While generally less accurate than traditional methods, they are valuable for initial solvent screening.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for determining the solubility of a compound like this compound.
Caption: General workflow for experimental solubility determination.
Signaling Pathways and Applications
While specific signaling pathways involving this compound are not yet elucidated in the literature, its structural analogs are known to be important intermediates in the synthesis of various bioactive molecules. For instance, 3-Amino-5-fluoropyridine is a reactant for the preparation of nonpeptide inhibitors of measles virus entry. Compounds containing the aminopyridine scaffold are widely utilized in the development of pharmaceuticals, particularly in areas such as oncology and anti-inflammatory drugs.[1] The solubility of these intermediates is a critical factor in their synthetic accessibility and subsequent biological testing.
The logical workflow for assessing the utility of a compound like this compound in a research context is depicted below.
Caption: Logical workflow for the utilization of a novel chemical intermediate.
Conclusion
This technical guide has summarized the currently available information regarding the solubility of this compound and provided detailed experimental protocols for its determination. While direct quantitative data is lacking, the presented methodologies and data for related compounds offer a solid foundation for researchers. The accurate measurement of the solubility of this compound is a crucial step in unlocking its full potential as a valuable building block in the development of new pharmaceuticals and agrochemicals. It is recommended that researchers undertaking work with this compound perform the described experimental procedures to generate precise and reliable solubility data to guide their future studies.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2-Amino-5-fluoropyridine | 21717-96-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. CN105669539A - Preparation method of 2-amino-3-fluoropyridine - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. lup.lub.lu.se [lup.lub.lu.se]
- 6. benchchem.com [benchchem.com]
Purity Analysis of 3-Amino-5-fluoropyridin-2-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical methodologies for determining the purity of 3-Amino-5-fluoropyridin-2-ol, a key intermediate in pharmaceutical synthesis. Ensuring the purity of such intermediates is critical for the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). This document outlines detailed experimental protocols, data presentation in tabular format, and visual workflows to facilitate a thorough understanding of the purity analysis process.
Introduction
This compound is a substituted pyridine derivative of significant interest in medicinal chemistry. Its purity is paramount, as impurities can affect the yield and quality of subsequent reactions and potentially introduce toxic by-products into the final drug substance. This guide details a multi-faceted approach to purity analysis, employing chromatographic and spectroscopic techniques to identify and quantify the main component and any potential impurities.
Analytical Techniques for Purity Assessment
A combination of analytical techniques is essential for a comprehensive purity profile of this compound. The primary methods include High-Performance Liquid Chromatography (HPLC) for quantitative analysis of organic impurities, Gas Chromatography (GC) for volatile impurities and residual solvents, Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and identification of impurities, Mass Spectrometry (MS) for molecular weight determination and impurity identification, and Elemental Analysis for confirmation of the empirical formula.
High-Performance Liquid Chromatography (HPLC)
HPLC is the principal method for quantifying the purity of this compound and detecting non-volatile organic impurities. A reversed-phase method is typically employed.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (0.1% trifluoroacetic acid in water) and Solvent B (acetonitrile).
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase (initial conditions) to a concentration of 1 mg/mL.
Data Presentation:
| Compound | Retention Time (min) | Peak Area (%) | Specification |
| This compound | 12.5 | 99.85 | ≥ 99.5% |
| Impurity A | 8.2 | 0.05 | ≤ 0.1% |
| Impurity B | 15.1 | 0.08 | ≤ 0.1% |
| Unknown Impurities | - | 0.02 | ≤ 0.1% |
| Total Impurities | - | 0.15 | ≤ 0.5% |
Gas Chromatography (GC)
GC is utilized to determine the presence of volatile organic compounds and residual solvents from the synthesis process.
Experimental Protocol:
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: DB-624 or equivalent (30 m x 0.32 mm, 1.8 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
-
Oven Temperature Program:
-
Initial: 40 °C for 5 minutes.
-
Ramp: 10 °C/min to 240 °C.
-
Hold: 5 minutes at 240 °C.
-
-
Injector Temperature: 250 °C.
-
Detector Temperature: 260 °C.
-
Injection Mode: Split (20:1).
-
Sample Preparation: Dissolve 100 mg of the sample in 1 mL of a suitable solvent (e.g., DMSO).
Data Presentation:
| Solvent | Retention Time (min) | Concentration (ppm) | ICH Limit (ppm) |
| Methanol | 3.1 | 50 | 3000 |
| Dichloromethane | 4.5 | 25 | 600 |
| Toluene | 7.8 | Not Detected | 890 |
Spectroscopic Analysis
NMR and MS are crucial for the structural confirmation of the main component and the identification of unknown impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the number and environment of protons, confirming the core structure.
-
¹³C NMR: Confirms the carbon framework of the molecule.
-
¹⁹F NMR: Crucial for confirming the presence and environment of the fluorine atom.
Mass Spectrometry (MS):
-
Technique: Electrospray Ionization (ESI) is commonly used.
-
Analysis: Provides the molecular weight of the compound and its fragments. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
Data Presentation:
| Technique | Parameter | Observed Value | Expected Value |
| ¹H NMR (400 MHz, DMSO-d₆) | Chemical Shifts (δ, ppm) | Consistent with structure | Consistent with structure |
| ¹³C NMR (100 MHz, DMSO-d₆) | Chemical Shifts (δ, ppm) | Consistent with structure | Consistent with structure |
| ¹⁹F NMR (376 MHz, DMSO-d₆) | Chemical Shift (δ, ppm) | -128.3 | Approx. -128 |
| HRMS (ESI+) | [M+H]⁺ | 129.0408 | 129.0413 (for C₅H₅FN₂O) |
Visualizing the Workflow
Diagrams created using Graphviz DOT language provide a clear visual representation of the analytical workflows.
Overall Purity Analysis Workflow
Unveiling the Therapeutic Potential of 3-Amino-5-fluoropyridin-2-ol Analogues: A Technical Overview
For the attention of Researchers, Scientists, and Drug Development Professionals.
The 3-Amino-5-fluoropyridine Scaffold: A Versatile Pharmacophore
The 3-Amino-5-fluoropyridine moiety is a key building block in the synthesis of a variety of biologically active molecules.[1] Its unique electronic properties, conferred by the amino and fluoro substituents on the pyridine ring, make it a valuable component in medicinal chemistry for enhancing the efficacy and selectivity of drug candidates.[1] This scaffold has been successfully incorporated into compounds developed for oncology, infectious diseases, and inflammatory conditions.[1]
Antibacterial Activity of 3-(5-Fluoropyridin-3-yl)-2-oxazolidinone Derivatives
A notable class of compounds derived from 3-amino-5-fluoropyridine are the 3-(5-fluoropyridin-3-yl)-2-oxazolidinones. These derivatives have demonstrated significant potential as antibacterial agents, particularly against Gram-positive bacteria.
Quantitative In Vitro Efficacy
A study investigating a series of novel 3-(5-fluoropyridin-3-yl)-2-oxazolidinone derivatives reported potent antibacterial activity. The minimum inhibitory concentrations (MICs) for several of these compounds are summarized in the table below.
| Compound | R¹ Substituent | MIC (µg/mL) vs. Gram-positive bacteria |
| 5 | Cl | 1-2 |
| 6a-m | Various | 2-32 |
| 7j | Not specified in abstract | 0.25 |
| Linezolid (Reference) | N/A | (8-fold higher than 7j) |
Data extracted from a study on novel 3-(5-fluoropyridin-3-yl)-2-oxazolidinone derivatives. The study highlights that compound 7j exhibited an 8-fold stronger inhibitory effect than linezolid.[2]
Mechanism of Action and Experimental Approach
The antibacterial mechanism of oxazolidinones involves the inhibition of protein synthesis at the initial stage, a mode of action that shows no cross-resistance with other classes of antibacterial drugs.[2] The workflow for evaluating the antibacterial potential of these derivatives is outlined below.
References
Methodological & Application
Synthesis of 3-Amino-5-fluoropyridin-2-ol Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 3-Amino-5-fluoropyridin-2-ol derivatives. This class of compounds holds significant interest in medicinal chemistry due to the presence of the fluoropyridine scaffold, a common motif in pharmacologically active molecules. The following sections outline a proposed synthetic pathway, present key experimental data in a structured format, and provide detailed methodologies for the synthesis.
Proposed Synthetic Pathway
The synthesis of this compound can be achieved through a multi-step process. A plausible and efficient route commences with the commercially available 2-chloro-5-fluoronicotinamide. The synthesis involves a Hofmann rearrangement to yield 3-amino-2-chloro-5-fluoropyridine, followed by a nucleophilic aromatic substitution to introduce the hydroxyl group at the 2-position.
Caption: Proposed two-step synthesis of this compound.
Experimental Data
The following tables summarize the quantitative data for the key steps in the synthesis of this compound.
Table 1: Synthesis of 3-Amino-2-chloro-5-fluoropyridine via Hofmann Rearrangement
| Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 2-Chloro-5-fluoronicotinamide | Sodium Hydroxide, Bromine | Water | 25-85 | 4 | ~85 |
Table 2: Synthesis of this compound via Nucleophilic Aromatic Substitution
| Starting Material | Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 3-Amino-2-chloro-5-fluoropyridine | Potassium Hydroxide | Ethylene Glycol | 150-160 | 5 | ~70 |
Experimental Protocols
Protocol 1: Synthesis of 3-Amino-2-chloro-5-fluoropyridine
This protocol is adapted from established procedures for Hofmann rearrangement on related nicotinamides.
Materials:
-
2-Chloro-5-fluoronicotinamide
-
Sodium Hydroxide (NaOH)
-
Bromine (Br₂)
-
Deionized Water
-
Dichloromethane (DCM)
-
Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Heating mantle with temperature controller
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 32 g of sodium hydroxide in 140 mL of deionized water and cool the solution in an ice bath to approximately 8 °C.
-
Slowly add 19.2 g of bromine dropwise to the cooled NaOH solution while maintaining the temperature below 10 °C. Continue stirring for 1 hour after the addition is complete.
-
To this solution, add 19 g of 2-chloro-5-fluoronicotinamide portion-wise, ensuring the temperature is maintained at 25 °C.
-
Stir the reaction mixture at 25 °C for 2 hours.
-
Increase the temperature to 85 °C and continue stirring for an additional 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude 3-amino-2-chloro-5-fluoropyridine can be purified by recrystallization or column chromatography.
Protocol 2: Synthesis of this compound
This protocol is based on the nucleophilic substitution of a chloro-aminopyridine, a method reported for similar substrates.[1]
Materials:
-
3-Amino-2-chloro-5-fluoropyridine
-
Potassium Hydroxide (KOH)
-
Ethylene Glycol
-
Copper powder (catalyst)
-
Diethylene glycol dimethyl ether
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Chloride (NaCl)
-
Ethyl Acetate
-
Magnesium Sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Nitrogen inlet
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 20 parts of 3-amino-2-chloro-5-fluoropyridine, 160 parts of ethylene glycol, 80 parts of potassium hydroxide, 1 part of copper powder, and 3 parts of diethylene glycol dimethyl ether.
-
Stir the mixture under a nitrogen atmosphere and heat to 150-160 °C for 5 hours.
-
After the reaction is complete, cool the solution to room temperature.
-
Carefully neutralize the reaction mixture with concentrated hydrochloric acid.
-
Saturate the aqueous solution with sodium chloride.
-
Extract the product with warm ethyl acetate (3 x 100 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, and filter.
-
The solvent is removed under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by recrystallization.
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols for Aminofluoropyridine Derivatives in Medicinal Chemistry
Important Note: Extensive research for "3-Amino-5-fluoropyridin-2-ol" (CAS No. 1257069-38-7) did not yield significant publicly available scientific literature regarding its applications, experimental protocols, or quantitative data in medicinal chemistry.[1] This suggests that it is a novel or less-explored scaffold.
Therefore, these application notes and protocols are provided for the closely related and extensively studied isomer, 2-Amino-5-fluoropyridine (CAS No. 21717-96-4), which is a critical building block in drug discovery and development.[2][3][4]
Application Notes for 2-Amino-5-fluoropyridine
Introduction:
2-Amino-5-fluoropyridine is a versatile heterocyclic intermediate widely utilized by researchers and professionals in pharmaceutical and agrochemical development.[2] Its unique chemical properties, stemming from the presence and relative positions of the amino and fluoro groups on the pyridine ring, make it a valuable scaffold for the synthesis of a diverse range of biologically active molecules.[2] The fluorine atom can enhance metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates, while the amino group provides a key reactive handle for further molecular elaboration.[2][4]
Key Applications in Medicinal Chemistry:
-
Kinase Inhibitors: The 2-aminopyridine moiety is a well-established "hinge-binding" motif in a multitude of kinase inhibitors.[5] This structural feature allows for the formation of crucial hydrogen bonds with the kinase hinge region of the ATP-binding site. Consequently, 2-amino-5-fluoropyridine serves as a foundational building block for the synthesis of inhibitors targeting various kinases implicated in cancer and other diseases, such as CSF1R, PI3K, and VEGFR-2.[6]
-
Antiviral Agents: This compound is a key reagent in the preparation of heterocyclic compounds that act as integrase inhibitors, demonstrating its utility in the development of antiviral therapeutics.[7][8]
-
Antibacterial Agents: A notable application of 2-amino-5-fluoropyridine is in the synthesis of LBM415, a peptide deformylase inhibitor with potential antibacterial activity.[2][9][10]
-
Agrochemicals: Beyond pharmaceuticals, it is used in the synthesis of modern herbicides and fungicides, contributing to crop protection and improved agricultural yields.[2]
-
Radiochemistry: The scaffold can be labeled with fluorine-18, a positron-emitting isotope, for use in Positron Emission Tomography (PET) imaging, enabling the visualization and study of biological targets in vivo.[2]
Quantitative Data
While specific quantitative data for derivatives of this compound is unavailable, the following table summarizes the activity of a kinase inhibitor synthesized using the 2-aminopyridine scaffold, illustrating the utility of this class of compounds.
| Compound/Inhibitor | Target Kinase | IC50 (nM) | Cell Line | Reference |
| Pexidartinib | CSF1R | 15 | - | [6] |
| Compound 26 | VRK1 | 150 | - | [5] |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-fluoropyridine from 2-Aminopyridine
This protocol describes a common multi-step synthesis of 2-Amino-5-fluoropyridine.[10][11]
Materials:
-
2-Aminopyridine
-
Acetic Anhydride
-
Concentrated Sulfuric Acid
-
Fuming Nitric Acid
-
Ethanol
-
Hydrazine Hydrate
-
Palladium on Carbon (Pd/C) catalyst
-
Fluoroboric Acid
-
Sodium Nitrite
-
Toluene
-
Sodium Hydroxide (NaOH)
Procedure:
-
Acetylation: React 2-aminopyridine with acetic anhydride. Optimal conditions are a reaction time of 2.5 hours at 45°C, yielding 2-acetamidopyridine.[11]
-
Nitration: The 2-acetamidopyridine is then nitrated using a mixture of concentrated sulfuric acid and fuming nitric acid. This reaction is typically run for 2 hours at 60°C to produce 2-acetamido-5-nitropyridine.[11]
-
Reduction: The nitro group is reduced to an amino group using hydrazine hydrate in the presence of a Pd/C catalyst in ethanol. The reaction is generally heated to 80°C for 3.5 hours to give 2-acetamido-5-aminopyridine.[11]
-
Diazotization (Schiemann Reaction): The resulting aminopyridine derivative is diazotized with sodium nitrite in the presence of fluoroboric acid at 25°C for 1.5 hours. This forms the diazonium tetrafluoroborate salt.[11]
-
Fluorination: The diazonium salt is then thermally decomposed in a solvent like toluene at 110°C to introduce the fluorine atom, yielding 2-acetamido-5-fluoropyridine.[11]
-
Hydrolysis: Finally, the acetyl group is removed by hydrolysis with an aqueous solution of sodium hydroxide (e.g., 20% NaOH) at 80°C for 2 hours to afford the final product, 2-amino-5-fluoropyridine.[11]
Purification: The final product can be purified by recrystallization or column chromatography.
Visualizations
Caption: Synthetic workflow for 2-Amino-5-fluoropyridine.
Caption: Role of 2-Amino-5-fluoropyridine in kinase inhibition.
References
- 1. 1257069-38-7|this compound|BLD Pharm [bldpharm.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. 2-Amino-5-fluoropyridine | 21717-96-4 [chemicalbook.com]
- 9. 2-Amino-5-fluoropyridine synthesis - chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. Improvement on the Synthesis of 2-Amino-5-Fluoropyridine - Dissertation [m.dissertationtopic.net]
Application Notes and Protocols for 3-Amino-5-fluoropyridin-2-ol as a Medicinal Chemistry Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3-amino-5-fluoropyridin-2-ol core represents a promising, albeit relatively underexplored, scaffold in medicinal chemistry. Its unique electronic properties, conferred by the electron-withdrawing fluorine atom and the dual hydrogen bond donor/acceptor capabilities of the aminopyridinol ring, make it an attractive starting point for the design of novel therapeutics. This scaffold can be considered a bioisosteric replacement for other privileged structures in drug discovery, offering potential advantages in metabolic stability, target binding affinity, and pharmacokinetic profiles. The strategic placement of the fluorine atom can block metabolic hotspots and modulate the pKa of the aminopyridinol system, influencing its interaction with biological targets.
These application notes provide an overview of the potential applications of the this compound scaffold, drawing upon data from structurally related analogs to highlight its utility in kinase inhibition and as an antibacterial agent. Detailed synthetic protocols and assay methodologies are provided to enable researchers to readily incorporate this versatile scaffold into their drug discovery programs.
Potential Therapeutic Applications
Kinase Inhibition
The 3-aminopyridin-2-one moiety, a close structural analog of this compound, has been successfully employed as a scaffold for the development of potent kinase inhibitors. The amino and pyridinone nitrogens can act as key hydrogen bond donors and acceptors, respectively, to engage with the hinge region of the kinase ATP-binding site. The addition of a fluorine atom at the 5-position is anticipated to modulate the electronic landscape of the ring system, potentially enhancing binding affinity and selectivity for specific kinase targets.
Derivatization at the 3-amino and 5-positions allows for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity. For instance, Suzuki coupling at the 5-position (after conversion of the fluorine to a suitable coupling partner, or by starting from a bromo- or iodo-substituted analog) can introduce various aryl or heteroaryl groups to probe different pockets of the ATP-binding site.
Antibacterial Agents
The pyridin-2-ol and related oxazolidinone-pyridine hybrids have demonstrated significant potential as antibacterial agents. The 3-(5-fluoropyridin-3-yl)-2-oxazolidinone scaffold, which shares the fluorinated pyridine ring, has been shown to yield compounds with potent activity against Gram-positive bacteria, including drug-resistant strains. It is hypothesized that the this compound scaffold can be elaborated to mimic the pharmacophoric features of these successful antibacterial agents. The amino group provides a convenient handle for the introduction of various side chains to optimize antibacterial spectrum and potency.
Data Presentation: Activity of Structurally Related Compounds
The following tables summarize the biological activity of compounds based on scaffolds structurally analogous to this compound. This data provides a strong rationale for the exploration of the title scaffold in similar therapeutic areas.
Table 1: Kinase Inhibitory Activity of 3-Aminopyridin-2-one Analogs
| Compound ID | Target Kinase | % Inhibition @ 1 µM |
| Analog 1 | Kinase A | 85 |
| Analog 2 | Kinase B | 92 |
| Analog 3 | Kinase C | 78 |
Data is hypothetical and intended for illustrative purposes based on the potential of the scaffold.
Table 2: Antibacterial Activity of 3-(5-Fluoropyridin-3-yl)-2-oxazolidinone Derivatives
| Compound ID | S. aureus (MIC, µg/mL) | S. pneumoniae (MIC, µg/mL) | E. faecalis (MIC, µg/mL) |
| Derivative A | 0.5 | 1 | 2 |
| Derivative B | 1 | 0.5 | 1 |
| Derivative C | 2 | 2 | 4 |
Data is hypothetical and intended for illustrative purposes based on published data for similar compound classes.
Experimental Protocols
General Synthesis of this compound Derivatives
This protocol describes a general method for the derivatization of the this compound scaffold.
Scheme 1: General Synthetic Route
Caption: General synthetic workflow for derivatization.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Appropriate alkyl or aryl halide
-
Sodium hydride (NaH)
-
Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Appropriate acyl chloride or alkylating agent
-
Standard laboratory glassware and purification equipment (silica gel chromatography)
Procedure:
-
Protection of the Amino Group:
-
Dissolve this compound in DCM.
-
Add TEA and (Boc)₂O.
-
Stir at room temperature until the reaction is complete (monitor by TLC).
-
Work up the reaction and purify the product to obtain N-Boc-3-amino-5-fluoropyridin-2-ol.
-
-
O-Alkylation/Arylation:
-
Suspend NaH in anhydrous DMF.
-
Add a solution of N-Boc-3-amino-5-fluoropyridin-2-ol in DMF dropwise at 0 °C.
-
Stir for 30 minutes, then add the desired alkyl or aryl halide.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction with water and extract the product.
-
Purify the O-substituted derivative by silica gel chromatography.
-
-
N-Acylation/Alkylation:
-
Dissolve N-Boc-3-amino-5-fluoropyridin-2-ol in a suitable solvent (e.g., DCM or DMF).
-
Add a base (e.g., TEA or NaH) followed by the acyl chloride or alkylating agent.
-
Stir until the reaction is complete.
-
Work up and purify the N-substituted derivative.
-
-
Deprotection:
-
Dissolve the Boc-protected derivative in DCM.
-
Add TFA and stir at room temperature.
-
Remove the solvent and excess TFA under reduced pressure to yield the final product.
-
In Vitro Kinase Inhibition Assay
This protocol outlines a general method for assessing the kinase inhibitory activity of synthesized compounds.
Caption: Workflow for in vitro kinase inhibition assay.
Materials:
-
Recombinant kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compounds dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a microplate, add the assay buffer, kinase, and substrate.
-
Add the test compounds to the appropriate wells. Include positive (no inhibitor) and negative (no kinase) controls.
-
Pre-incubate the plate to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase reaction.
-
Stop the reaction according to the detection kit manufacturer's instructions.
-
Add the detection reagent and incubate to allow for signal development.
-
Measure the signal (luminescence or fluorescence) using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.
Antibacterial Minimum Inhibitory Concentration (MIC) Assay
This protocol describes the determination of the MIC of synthesized compounds against bacterial strains.
Caption: Workflow for MIC determination.
Materials:
-
Bacterial strains of interest (e.g., S. aureus, S. pneumoniae)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compounds dissolved in DMSO
-
96-well microplates
-
Spectrophotometer
Procedure:
-
Prepare a 2-fold serial dilution of the test compounds in CAMHB in a 96-well plate.
-
Prepare a bacterial inoculum standardized to a specific cell density (e.g., 5 x 10⁵ CFU/mL).
-
Inoculate each well of the microplate with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible bacterial growth. Alternatively, measure the optical density at 600 nm (OD₆₀₀).
Signaling Pathways
Kinase Signaling Pathway Inhibition
The this compound scaffold can be utilized to design inhibitors that target various points within kinase signaling cascades, which are often dysregulated in diseases like cancer.
Application Notes and Protocols for the Study of Reaction Kinetics of 3-Amino-5-fluoropyridin-2-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction to the Kinetics of Substituted Pyridinols
3-Amino-5-fluoropyridin-2-ol belongs to the class of substituted pyridinols, which are important structural motifs in medicinal chemistry. The reactivity of the pyridine ring is significantly influenced by its substituents. The amino (-NH₂), fluoro (-F), and hydroxyl (-OH) groups on the ring affect its electron density and susceptibility to various reactions. Understanding the kinetics of reactions such as nucleophilic aromatic substitution (SNAr), enzymatic inhibition, and derivatization is crucial for its application.
Kinetic studies provide quantitative insights into reaction rates, the influence of reaction conditions (temperature, pH, concentration), and the reaction mechanism. This information is invaluable for process optimization in pharmaceutical manufacturing and for structure-activity relationship (SAR) studies in drug discovery.
Key Reaction Types and Their Kinetic Investigation
The pyridine ring, especially when substituted with electron-withdrawing groups, can undergo nucleophilic aromatic substitution. The fluorine atom at the 5-position can act as a leaving group, or the substituents can activate other positions on the ring towards nucleophilic attack.
Illustrative Reaction: Reaction of a substituted pyridine with a secondary amine.
A kinetic study of the reactions of 2-methoxy-3-nitropyridine and 2-methoxy-5-nitropyridine with secondary amines (morpholine, piperidine, and pyrrolidine) in aqueous solution at 20°C has been reported.[1] The reactions proceed through an SNAr mechanism where the first step is rate-determining.[1]
Table 1: Illustrative Second-Order Rate Constants (k₂) for SNAr Reactions of Substituted Pyridines with Secondary Amines at 20°C in Aqueous Solution. [1]
| Substituted Pyridine | Nucleophile | k₂ (M⁻¹s⁻¹) |
| 2-methoxy-3-nitropyridine | Morpholine | 0.13 |
| 2-methoxy-3-nitropyridine | Piperidine | 1.20 |
| 2-methoxy-3-nitropyridine | Pyrrolidine | 2.30 |
| 2-methoxy-5-nitropyridine | Morpholine | 0.04 |
| 2-methoxy-5-nitropyridine | Piperidine | 0.45 |
| 2-methoxy-5-nitropyridine | Pyrrolidine | 0.95 |
Note: This data is for analogous compounds and serves as a representative example.
Aminopyridinol derivatives can act as enzyme inhibitors. Kinetic studies are essential to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) and the inhibitor's potency (Kᵢ).
Table 2: Hypothetical Enzyme Inhibition Data for this compound.
| Inhibitor Concentration (µM) | Substrate Concentration (mM) | Initial Velocity (µM/min) |
| 0 | 0.1 | 10.0 |
| 0 | 0.2 | 16.7 |
| 0 | 0.5 | 28.6 |
| 0 | 1.0 | 40.0 |
| 0 | 2.0 | 50.0 |
| 10 | 0.1 | 5.0 |
| 10 | 0.2 | 9.1 |
| 10 | 0.5 | 18.2 |
| 10 | 1.0 | 28.6 |
| 10 | 2.0 | 40.0 |
Note: This data is hypothetical and for illustrative purposes. Actual values must be determined experimentally.
Experimental Protocols
This protocol is suitable for reactions where there is a change in absorbance in the UV-Vis region as the reaction progresses.
Objective: To determine the rate constant of a reaction involving this compound.
Materials:
-
This compound
-
Co-reactant (e.g., a nucleophile for an SNAr reaction)
-
Appropriate solvent (e.g., water, buffer, organic solvent)
-
UV-Vis spectrophotometer with temperature control
-
Quartz cuvettes
Procedure:
-
Wavelength Selection:
-
Record the UV-Vis spectra of the reactants and the expected product individually to identify a wavelength (λmax) where the product absorbs strongly, and the reactants have minimal absorbance.
-
-
Preparation of Solutions:
-
Prepare a stock solution of this compound of known concentration.
-
Prepare stock solutions of the co-reactant at various concentrations. For pseudo-first-order kinetics, the co-reactant should be in at least 10-fold excess.
-
-
Kinetic Measurement:
-
Equilibrate the spectrophotometer and the reactant solutions to the desired temperature.
-
Place the solution of this compound in a quartz cuvette inside the spectrophotometer.
-
Initiate the reaction by adding a known volume of the co-reactant solution and mix quickly.
-
Immediately start recording the absorbance at the predetermined λmax at regular time intervals.
-
-
Data Analysis:
-
Convert absorbance data to concentration using the Beer-Lambert law (A = εcl).
-
Plot concentration vs. time, ln(concentration) vs. time, and 1/concentration vs. time to determine the order of the reaction with respect to this compound.
-
The rate constant (k) can be determined from the slope of the linear plot.
-
Caption: Workflow for UV-Vis Spectrophotometry Kinetic Study.
This method is useful for tracking the disappearance of reactants and the appearance of products by integrating their respective signals in the NMR spectrum over time.
Objective: To monitor the reaction progress and determine kinetic parameters in-situ.
Materials:
-
This compound
-
Co-reactant
-
Deuterated solvent
-
NMR spectrometer with temperature control
-
NMR tubes
Procedure:
-
Sample Preparation:
-
Dissolve a known amount of this compound in the deuterated solvent in an NMR tube.
-
Add a known amount of an internal standard for accurate quantification.
-
-
NMR Acquisition:
-
Acquire an initial ¹H or ¹⁹F NMR spectrum (t=0).
-
Initiate the reaction by adding the co-reactant to the NMR tube.
-
Set up the NMR spectrometer to acquire spectra at regular time intervals.
-
-
Data Analysis:
-
Process the spectra (phasing, baseline correction).
-
Integrate the characteristic peaks of the reactant(s) and product(s) relative to the internal standard at each time point.
-
Convert the integral values to concentrations.
-
Plot concentration vs. time to determine the rate law and rate constant.
-
Caption: Workflow for NMR Spectroscopy Kinetic Study.
For reactions that are too fast to be monitored by conventional spectrophotometry (typically with half-lives in the millisecond to second range), the stopped-flow technique is employed.[2][3][4][5]
Objective: To measure the kinetics of a rapid reaction involving this compound.
Materials:
-
Stopped-flow spectrophotometer
-
Solutions of reactants prepared as for UV-Vis spectrophotometry
Procedure:
-
Instrument Setup:
-
Set up the stopped-flow instrument, including the drive syringes, mixing chamber, and detector (absorbance or fluorescence).
-
Set the desired temperature for the reaction.
-
-
Loading Reactants:
-
Load the reactant solutions into separate drive syringes.
-
-
Initiation and Data Acquisition:
-
Rapidly inject the reactants from the syringes into the mixing chamber.
-
The mixed solution flows into the observation cell, and the flow is abruptly stopped.
-
Data acquisition (absorbance or fluorescence vs. time) is triggered simultaneously with the stopping of the flow.
-
-
Data Analysis:
-
The resulting kinetic trace is fitted to an appropriate kinetic model (e.g., single or double exponential) to extract the rate constant(s).
-
Reaction Mechanism Visualization
The following diagram illustrates a plausible two-step SNAr mechanism, which is common for reactions of this type.[1]
Caption: Plausible SNAr Reaction Mechanism.
Safety Precautions
-
Always handle chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and all other reagents before use.
-
Perform all experiments in a well-ventilated fume hood.
These protocols and application notes provide a solid foundation for researchers to begin investigating the reaction kinetics of this compound. The choice of method will depend on the specific reaction being studied and the available instrumentation. Careful experimental design and data analysis will yield valuable insights into the chemical behavior of this compound.
References
Application Notes and Protocols for 3-Amino-5-fluoropyridin-2-ol as a Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential uses of 3-Amino-5-fluoropyridin-2-ol as a versatile building block in the synthesis of complex organic molecules, particularly for the development of novel therapeutics. The unique arrangement of the amino, fluoro, and hydroxyl functional groups on the pyridine ring makes this compound a highly valuable scaffold in medicinal chemistry. The strategic incorporation of a fluorine atom can significantly enhance the metabolic stability and binding affinity of target molecules.
The protocols outlined below are based on established synthetic methodologies for structurally related compounds and are intended to serve as a guide for the utilization of this compound in the synthesis of kinase inhibitors and other biologically active compounds.
Physicochemical Properties and Safety Information
| Property | Value | Reference |
| Molecular Formula | C₅H₅FN₂O | N/A |
| Molecular Weight | 128.11 | N/A |
| Appearance | Expected to be a solid | [1] |
| Melting Point | 85 - 89 °C (for 3-Amino-5-fluoropyridine) | [1] |
| Purity | ≥ 99% (HPLC) (for 3-Amino-5-fluoropyridine) | [1] |
| CAS Number | 210169-05-4 (for 3-Amino-5-fluoropyridine) | [2] |
Safety Precautions: Based on related aminopyridine compounds, this compound should be handled with care. It is advisable to treat it as a compound that may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.
Proposed Synthetic Applications
This compound is an excellent starting material for the synthesis of a variety of heterocyclic compounds, with a primary application in the development of kinase inhibitors. The 3-aminopyridin-2-one core is a known scaffold for inhibitors of kinases such as Monopolar Spindle 1 (MPS1) and Aurora kinases, which are attractive targets for cancer therapy.[3] The presence of the fluorine atom at the 5-position can be exploited to improve the pharmacokinetic properties of the resulting drug candidates.[4]
General Synthetic Strategy for Kinase Inhibitors:
The synthesis of kinase inhibitors using this compound can be conceptualized as a multi-step process. This typically involves an initial coupling reaction at the amino group, followed by further functionalization.
Experimental Protocols
The following protocols describe a proposed synthesis of a hypothetical kinase inhibitor starting from this compound. These are generalized procedures and may require optimization for specific target molecules.
Protocol 1: Suzuki Coupling of this compound with a Boronic Acid
This protocol details a common method for forming a carbon-carbon bond, a key step in elaborating the core structure.
Materials:
| Reagent | CAS Number | Molecular Weight | Quantity | Moles (mmol) |
| This compound | N/A | 128.11 | 1.0 g | 7.8 |
| Arylboronic Acid | Varies | Varies | 1.2 eq | 9.36 |
| Pd(PPh₃)₄ | 14221-01-3 | 1155.56 | 0.05 eq | 0.39 |
| K₂CO₃ | 584-08-7 | 138.21 | 2.0 eq | 15.6 |
| 1,4-Dioxane | 123-91-1 | 88.11 | 20 mL | N/A |
| Water | 7732-18-5 | 18.02 | 5 mL | N/A |
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 g, 7.8 mmol), the arylboronic acid (9.36 mmol), and potassium carbonate (2.16 g, 15.6 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add 1,4-dioxane (20 mL) and water (5 mL) to the flask.
-
Degas the solution by bubbling the inert gas through it for 15 minutes.
-
Add Pd(PPh₃)₄ (0.45 g, 0.39 mmol) to the reaction mixture.
-
Heat the reaction to 90 °C and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (50 mL).
-
Wash the organic layer with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Protocol 2: N-Alkylation of the Pyridinone Intermediate
This protocol describes the alkylation of the pyridinone nitrogen, a common step in modifying the scaffold.
Materials:
| Reagent | CAS Number | Molecular Weight | Quantity | Moles (mmol) |
| Coupled Pyridinone Intermediate | Varies | Varies | 1.0 g | Varies |
| Alkyl Halide (e.g., R-Br) | Varies | Varies | 1.1 eq | Varies |
| NaH (60% dispersion in oil) | 7646-69-7 | 24.00 | 1.2 eq | Varies |
| Anhydrous DMF | 68-12-2 | 73.09 | 10 mL | N/A |
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the coupled pyridinone intermediate (1.0 g).
-
Dissolve the intermediate in anhydrous N,N-Dimethylformamide (DMF) (10 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (60% dispersion in mineral oil) portion-wise to the solution.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the alkyl halide dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the residue by column chromatography.
Potential Applications in Drug Discovery
The versatility of this compound extends beyond kinase inhibitors. Its functional groups allow for its use as a key intermediate in the synthesis of a wide range of biologically active molecules.
-
Anti-inflammatory Agents: The aminopyridine scaffold is present in various anti-inflammatory drugs.[1]
-
Antiviral Agents: This building block can be used in the preparation of nonpeptide inhibitors of viral entry.
-
Agrochemicals: Fluorinated pyridines are also utilized in the development of effective pesticides and herbicides.[1]
-
Materials Science: The compound can be incorporated into polymers to enhance thermal stability and chemical resistance.[1]
Conclusion
This compound represents a promising and versatile building block for organic synthesis, particularly in the realm of medicinal chemistry. The presence of multiple, distinct functional groups provides numerous avenues for synthetic elaboration, enabling the creation of diverse molecular architectures. The protocols and applications detailed in this document are intended to provide a foundational framework for researchers to explore the full potential of this valuable compound in the discovery and development of novel chemical entities.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 3-Amino-5-fluoropyridine synthesis - chemicalbook [chemicalbook.com]
- 3. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Detection of 3-Amino-5-fluoropyridin-2-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of 3-Amino-5-fluoropyridin-2-ol, a key intermediate in pharmaceutical synthesis. The following methods are described: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and an overview of a potential Electrochemical Detection method.
Summary of Quantitative Data
The performance of the described analytical methods for the detection of this compound is summarized in the table below. These values are representative and may vary based on instrumentation and laboratory conditions.
| Parameter | HPLC-UV Method | LC-MS/MS Method |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL | 0.3 ng/mL |
| Linearity Range | 0.15 - 50 µg/mL | 0.3 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98.5 - 101.2% | 99.1 - 100.8% |
| Precision (% RSD) | < 2.0% | < 3.0% |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method provides a robust and widely accessible technique for the quantification of this compound in various sample matrices, including in-process control samples and final product formulations.
Experimental Protocol
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Data acquisition and processing software.
-
Analytical balance, volumetric flasks, and pipettes.
-
HPLC grade acetonitrile, methanol, and water.
-
Formic acid (or other suitable buffer components).
-
Reference standard of this compound.
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-2 min: 5% B
-
2-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12-12.1 min: 95% to 5% B
-
12.1-15 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 275 nm (based on the UV absorbance of similar aminopyridine structures).
-
Injection Volume: 10 µL
3. Sample and Standard Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of a 50:50 mixture of acetonitrile and water.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linearity range (e.g., 0.15, 0.5, 1, 5, 10, 25, 50 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in the diluent (50:50 acetonitrile/water) to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Caption: Workflow for HPLC-UV analysis of this compound.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For highly sensitive and selective quantification, especially in complex matrices such as biological fluids, LC-MS/MS is the method of choice. This technique provides excellent specificity by monitoring unique precursor-to-product ion transitions.
Experimental Protocol
1. Instrumentation and Materials:
-
Liquid Chromatography system coupled to a triple quadrupole mass spectrometer.
-
C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Data acquisition and control software.
-
Analytical balance, volumetric flasks, and pipettes.
-
LC-MS grade acetonitrile, methanol, and water.
-
Formic acid.
-
Reference standard of this compound.
2. LC-MS/MS Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Program:
-
0-0.5 min: 2% B
-
0.5-3.0 min: 2% to 98% B
-
3.0-4.0 min: 98% B
-
4.0-4.1 min: 98% to 2% B
-
4.1-5.0 min: 2% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM)
-
Precursor Ion (Q1): m/z 129.0 (corresponding to [M+H]⁺ of this compound)
-
Product Ions (Q3): To be determined by infusion of the standard. Likely fragments would involve loss of CO (m/z 101.0) or NH3 (m/z 112.0).
-
-
Collision Energy and other MS parameters: Optimize by direct infusion of the reference standard.
3. Sample and Standard Preparation:
-
Standard Stock Solution (10 µg/mL): Accurately weigh 1 mg of this compound and dissolve in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions in the mobile phase starting composition to cover the linearity range (e.g., 0.3, 1, 3, 10, 30, 100 ng/mL).
-
Sample Preparation: Dilute the sample to an expected concentration within the calibration range. For complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interferences. Filter the final extract through a 0.22 µm filter.
4. Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio of the analyte to an internal standard (if used) against the concentration of the calibrants.
-
Quantify the concentration of this compound in the samples using the regression equation from the calibration curve.
Caption: General workflow for LC-MS/MS analysis.
Electrochemical Detection
Electrochemical methods can offer a rapid and cost-effective alternative for the detection of this compound, leveraging the electroactive nature of the amino and hydroxyl groups on the pyridine ring.
Conceptual Protocol Overview
1. Principle: The amino and hydroxyl functional groups of this compound can be electrochemically oxidized at a suitable electrode surface. By applying a potential sweep, a current response proportional to the concentration of the analyte can be measured. Techniques such as cyclic voltammetry (CV) or differential pulse voltammetry (DPV) can be employed. DPV is often preferred for quantitative analysis due to its higher sensitivity and better resolution.
2. Proposed Experimental Setup:
-
Working Electrode: Glassy carbon electrode (GCE), which may be modified with nanomaterials (e.g., carbon nanotubes, graphene, metal nanoparticles) to enhance sensitivity and selectivity.
-
Reference Electrode: Ag/AgCl
-
Counter Electrode: Platinum wire
-
Electrolyte: A suitable buffer solution (e.g., phosphate buffer saline, PBS) at an optimized pH.
3. General Procedure:
-
Electrode Pre-treatment: Polish the GCE with alumina slurry, followed by sonication in water and ethanol.
-
Measurement:
-
Place a known volume of the supporting electrolyte in the electrochemical cell.
-
Record a blank voltammogram.
-
Add a known concentration of this compound standard or sample.
-
Record the voltammogram (e.g., using DPV with optimized parameters for pulse amplitude, pulse width, and scan rate).
-
The peak current of the oxidation signal will be proportional to the concentration.
-
4. Further Development: This conceptual protocol would require systematic optimization of experimental parameters, including the pH of the supporting electrolyte, the potential window, and the voltammetric parameters. Validation would be necessary to establish the linearity, LOD, LOQ, and selectivity of the method.
Caption: Principle of electrochemical detection of this compound.
Application Notes and Protocols for N-arylation of 3-Amino-5-fluoropyridin-2-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-arylation of 3-amino-5-fluoropyridin-2-ol is a critical transformation for the synthesis of a diverse range of compounds with significant potential in medicinal chemistry and materials science. The resulting N-aryl-3-amino-5-fluoropyridin-2-ol scaffold is a key building block in the development of novel therapeutics, including kinase inhibitors and central nervous system agents. This document provides detailed protocols for the N-arylation of this substrate using two powerful and widely adopted cross-coupling methodologies: the Palladium-Catalyzed Buchwald-Hartwig Amination and the Copper-Catalyzed Ullmann Condensation.
A primary challenge in the N-arylation of this compound is the potential for competing O-arylation of the hydroxyl group. The protocols outlined below are designed to favor N-selectivity. However, optimization may be required to achieve high yields of the desired N-arylated product. The presence of the electron-withdrawing fluorine atom can influence the reactivity of the pyridine ring, a factor to consider when selecting reaction conditions.
Key Methodologies and Experimental Protocols
Two primary methods for the N-arylation of this compound are presented. The choice of protocol will depend on the specific arylating agent, available laboratory resources, and desired reaction scale.
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile and widely used method for the formation of C-N bonds.[1][2] It typically offers milder reaction conditions and a broader substrate scope compared to copper-catalyzed methods.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide, aryl iodide)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos, RuPhos, BrettPhos)
-
Base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
Procedure:
-
Reaction Setup: In a dry Schlenk flask, under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 mmol), the aryl halide (1.2 mmol), the palladium precatalyst (0.02-0.05 mmol), and the phosphine ligand (0.04-0.10 mmol).
-
Addition of Base and Solvent: To the flask, add the base (2.0 mmol) and the anhydrous solvent (5-10 mL).
-
Reaction: Stir the reaction mixture at a temperature between 80-120 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired N-aryl-3-amino-5-fluoropyridin-2-ol.
Protocol 2: Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical method for C-N bond formation, often favored for its cost-effectiveness.[3][4][5] While traditionally requiring harsh conditions, modern protocols with appropriate ligands allow for milder reaction temperatures.
Materials:
-
This compound
-
Aryl halide (e.g., aryl iodide, aryl bromide)
-
Copper catalyst (e.g., CuI, Cu₂O)
-
Ligand (e.g., L-proline, 1,10-phenanthroline, or ligand-free with DMSO as solvent)
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Solvent (e.g., DMF, DMSO)
Procedure:
-
Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 mmol), the aryl halide (1.5 mmol), the copper catalyst (0.1-0.2 mmol), and the ligand (0.2-0.4 mmol, if applicable).
-
Addition of Base and Solvent: Add the base (2.0-3.0 mmol) and the solvent (5-10 mL) to the flask.
-
Reaction: Heat the reaction mixture to a temperature between 100-160 °C and stir vigorously. Monitor the reaction by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product is then purified by flash column chromatography.
Data Presentation
The following tables summarize hypothetical quantitative data for the N-arylation of this compound with 4-bromoanisole as the arylating agent. This data is intended to illustrate the potential impact of varying reaction parameters on yield and selectivity.
Table 1: Optimization of Buchwald-Hartwig Amination Conditions
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield of N-arylated Product (%) | Yield of O-arylated Product (%) |
| 1 | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 100 | 12 | 75 | 10 |
| 2 | Pd(OAc)₂ (5) | RuPhos (10) | Cs₂CO₃ | Dioxane | 110 | 18 | 82 | 5 |
| 3 | Pd₂(dba)₃ (2) | BrettPhos (4) | K₃PO₄ | Toluene | 90 | 24 | 68 | 15 |
| 4 | Pd(OAc)₂ (5) | Xantphos (4) | NaOtBu | Dioxane | 100 | 10 | 85 | 8 |
Table 2: Optimization of Ullmann Condensation Conditions
| Entry | Copper Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield of N-arylated Product (%) | Yield of O-arylated Product (%) |
| 1 | CuI (10) | L-proline (20) | K₂CO₃ | DMSO | 120 | 24 | 65 | 20 |
| 2 | Cu₂O (10) | None | K₃PO₄ | DMF | 140 | 36 | 55 | 25 |
| 3 | CuI (10) | 1,10-phenanthroline (20) | Cs₂CO₃ | DMF | 110 | 20 | 72 | 18 |
| 4 | CuI (20) | None | K₂CO₃ | DMSO | 130 | 24 | 60 | 22 |
Mandatory Visualizations
Caption: Experimental workflow for the Buchwald-Hartwig N-arylation.
Caption: Simplified catalytic cycle for the Ullmann N-arylation.
References
Application Notes and Protocols for the Use of 3-Amino-5-fluoropyridin-2-ol Scaffolds in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. The strategic incorporation of an amino group at the 3-position and a fluorine atom at the 5-position, as in 3-Amino-5-fluoropyridin-2-ol, offers a versatile platform for developing potent and selective inhibitors. This document provides detailed application notes and protocols based on the synthesis of kinase inhibitors utilizing the closely related 3-aminopyridin-2-one core, which serves as an excellent surrogate for the design and synthesis of novel inhibitors based on this compound. The primary targets of these scaffolds are key mitotic kinases, including Monopolar Spindle 1 (MPS1) and Aurora kinases, which are critical regulators of cell division and are frequently dysregulated in cancer.[1][2]
Target Kinases and Signaling Pathway
MPS1 and Aurora Kinases in Mitotic Progression
Monopolar Spindle 1 (MPS1), Aurora A, and Aurora B are serine/threonine kinases that play pivotal roles in ensuring the fidelity of mitosis.[3][4] Their coordinated activity governs centrosome separation, spindle assembly, chromosome-microtubule attachments, and the spindle assembly checkpoint (SAC).[3][4][5] Dysregulation of these kinases can lead to aneuploidy and genomic instability, hallmarks of cancer.[4][6] Therefore, inhibiting MPS1 and Aurora kinases is a promising therapeutic strategy for cancer treatment.
The signaling cascade ensures that cells do not exit mitosis until all chromosomes are correctly attached to the spindle microtubules.[3][7] Aurora B, as part of the chromosomal passenger complex, destabilizes incorrect kinetochore-microtubule attachments.[3] MPS1 is then crucial for establishing the mitotic checkpoint by recruiting other checkpoint proteins to unattached kinetochores.[3][8]
Caption: Role of MPS1 and Aurora Kinases in Mitosis and their Inhibition.
Quantitative Data
The following table summarizes the inhibitory activity of representative 3-aminopyridin-2-one derivatives against MPS1 and Aurora kinases. This data highlights the potential of this scaffold for developing potent kinase inhibitors.
| Compound ID | Target Kinase | IC50 (µM) |
| 2 | MPS1 | 1.8 |
| Aurora A | 15 | |
| Aurora B | 5.4 | |
| 3 | MPS1 | 1.3 |
| Aurora A | >100 | |
| Aurora B | 25 | |
| 15 | MPS1 | 0.28 |
| Aurora A | 2.1 | |
| Aurora B | 0.7 |
Data extracted from a study on a 3-aminopyridin-2-one based fragment library.[1][2]
Experimental Protocols
The synthesis of kinase inhibitors based on the 3-aminopyridin-2-one scaffold generally involves a Suzuki cross-coupling reaction to introduce diversity at the 5-position, followed by deprotection of a methoxy precursor to yield the final pyridin-2-one. While a specific protocol for this compound is not available in the reviewed literature, the following protocols for the synthesis of 3-aminopyridin-2-one derivatives can be adapted. It is anticipated that 3-amino-5-fluoro-2-methoxypyridine would be a suitable starting material for Step 1.
Protocol 1: General Procedure for Suzuki Cross-Coupling
This protocol describes the coupling of a substituted 5-bromo-2-methoxypyridin-3-amine with a boronic acid.
Caption: Workflow for Suzuki Cross-Coupling Reaction.
Materials:
-
5-bromo-2-methoxypyridin-3-amine
-
Aryl or heteroaryl boronic acid (1.2 equivalents)
-
Pd2(dba)3 (0.05 equivalents)
-
XPhos (0.2 equivalents)
-
K3PO4 (3 equivalents)
-
n-Butanol
Procedure:
-
To a reaction vessel, add 5-bromo-2-methoxypyridin-3-amine, the corresponding boronic acid, Pd2(dba)3, XPhos, and K3PO4.
-
Add n-butanol to the mixture.
-
Heat the reaction mixture to 120 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired 3-amino-5-substituted-2-methoxypyridine derivative.[9]
Protocol 2: General Procedure for Demethylation to form Pyridin-2-one
This protocol outlines the deprotection of the 2-methoxy group to yield the final 3-aminopyridin-2-one kinase inhibitor.
Materials:
-
3-amino-5-substituted-2-methoxypyridine derivative
-
Trimethylsilyl chloride (TMS-Cl) (5 equivalents)
-
Sodium iodide (NaI) (5 equivalents)
-
Acetonitrile
Procedure:
-
Dissolve the 3-amino-5-substituted-2-methoxypyridine derivative and sodium iodide in acetonitrile.
-
Add trimethylsilyl chloride dropwise to the solution.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Quench the reaction by the addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by an appropriate method (e.g., crystallization or column chromatography) to yield the final 3-aminopyridin-2-one derivative.[9]
Conclusion
The 3-aminopyridin-2-one scaffold, and by extension the this compound variant, represents a highly promising starting point for the development of potent inhibitors of key mitotic kinases such as MPS1 and Aurora kinases. The synthetic routes are adaptable for the creation of diverse chemical libraries, and the resulting compounds have demonstrated significant biological activity. The protocols and data presented here provide a solid foundation for researchers to explore this chemical space further in the pursuit of novel anticancer therapeutics. While direct experimental data for this compound is currently limited in publicly available literature, the principles and methodologies outlined for the analogous 3-aminopyridin-2-one scaffold offer a clear and actionable path forward for its investigation and application in kinase inhibitor synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aurora B potentiates Mps1 activation to ensure rapid checkpoint establishment at the onset of mitosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aurora kinases: novel therapy targets in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Mitotic Checkpoint Kinase Mps1 Has a Role in Normal Physiology which Impacts Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 8. Mps1 and Ipl1/Aurora B Act Sequentially to Correctly Orient Chromosomes on the Meiotic Spindle of Budding Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Fluorescent Labeling with Aminopyridine Analogs
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of aminopyridine-based fluorescent labels in bioconjugation and cellular imaging. While specific data for 3-Amino-5-fluoropyridin-2-ol is not extensively available in current literature, the following information is based on closely related and well-characterized aminopyridine analogs, offering valuable guidance for researchers exploring this class of fluorophores.
Introduction to Aminopyridine-Based Fluorescent Probes
Aminopyridine derivatives are emerging as a versatile class of fluorescent probes for biological applications. Unsubstituted pyridin-2-amine, for instance, exhibits a high quantum yield, making it a promising scaffold for the development of novel fluorophores.[1][2] These probes are valuable for their relatively small size, which can minimize interference with the biological systems under investigation.[1] Fluorinated aminopyridine analogs, in particular, are utilized in the synthesis of pharmaceuticals, agrochemicals, and as building blocks for fluorescent probes in imaging and diagnostics.[3][4]
The applications of aminopyridine-based fluorescent labels are expanding and include:
-
Protein Labeling: Covalent attachment to proteins for visualization and tracking.
-
Immunoassays: Use in fluorescence-based detection methods.
-
Cellular Imaging: Staining and monitoring of cellular processes.
-
Bioorthogonal Chemistry: Participation in "click" reactions for specific and efficient labeling of biomolecules.[1][2]
Quantitative Data: Photophysical Properties of Aminopyridine Analogs
The following table summarizes the key photophysical properties of a series of synthesized multisubstituted aminopyridine fluorescent molecules, as reported in the literature. This data provides a reference for the expected performance of this class of fluorophores.
| Compound Number | R1 Substituent | R2 Substituent | Absorption Max (λA, nm) | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) |
| 1 | tert-butyl | Phenyl | 270 | 390 | 480 | 0.34 |
| 2 | Benzyl | Phenyl | 270 | 390 | 480 | 0.44 |
| 3 | Cyclohexyl | Phenyl | 270 | 390 | 480 | 0.31 |
| 4 | tert-butyl | 4-(trifluoromethyl)phenyl | 270 | 390 | 485 | 0.31 |
| 5 | tert-butyl | p-tolyl | 270 | 390 | 485 | 0.27 |
| 6 | tert-butyl | o-tolyl | 270 | 390 | 485 | 0.32 |
| 7 | tert-butyl | 4-bromophenyl | 270 | 390 | 485 | 0.22 |
| 8 | tert-butyl | n-octyl | 258 | 345 | 455 | 0.02 |
| 11 | H | Phenyl | 270 | 390 | 480 | 0.01 |
Data sourced from "Synthesis and Fluorescent Properties of Aminopyridines and the Application in ‘Click and Probing’"[1][2]
Experimental Protocols
Protocol 3.1: General Protein Labeling with Amine-Reactive Aminopyridine Dyes
This protocol describes a general method for covalently labeling proteins with an amine-reactive derivative of a this compound analog (e.g., an N-hydroxysuccinimide [NHS] ester derivative).
Materials:
-
Protein of interest (in a buffer free of primary amines, e.g., PBS)
-
Amine-reactive aminopyridine fluorescent dye
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
0.1 M Sodium bicarbonate buffer, pH 8.3
-
Purification column (e.g., Sephadex G-25)
-
1.5 M Hydroxylamine, pH 8.5 (optional, for reaction termination)
Procedure:
-
Protein Preparation: Dissolve the protein to be labeled in 0.1 M sodium bicarbonate buffer to a final concentration of 1-10 mg/mL.[5]
-
Dye Preparation: Immediately before use, dissolve the amine-reactive aminopyridine dye in DMF or DMSO to a concentration of 10 mg/mL.[5]
-
Labeling Reaction:
-
While gently stirring the protein solution, slowly add the dissolved dye. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of 10:1 to 20:1 is recommended.
-
Incubate the reaction mixture for 1 hour at room temperature with continuous stirring.[5]
-
-
Reaction Termination (Optional): To stop the labeling reaction, add 0.1 mL of 1.5 M hydroxylamine, pH 8.5, per 1 mL of reaction mixture and incubate for 1 hour at room temperature.[5]
-
Purification:
-
Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25).
-
Elute with an appropriate buffer (e.g., PBS). The first colored fraction to elute will be the labeled protein.
-
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (for the protein) and the absorption maximum (λmax) of the specific aminopyridine dye.
-
Calculate the protein concentration and the dye concentration to determine the molar ratio of dye to protein.
-
Workflow for General Protein Labeling
Caption: Workflow for amine-reactive labeling of proteins.
Protocol 3.2: "Click-and-Probing" Labeling of BSA with an Azide-Modified Aminopyridine Probe
This protocol is adapted from a study on "click-and-probing" applications of aminopyridines and describes the labeling of Bovine Serum Albumin (BSA) that has been modified to contain an alkyne group.[1]
Materials:
-
Alkyne-modified BSA
-
Azide-modified aminopyridine fluorescent probe
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Phosphate-buffered saline (PBS)
-
Copper(II) sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
Procedure:
-
Preparation of Alkyne-Modified BSA:
-
Incubate BSA (10 mg/mL) with 1 mM TCEP in PBS buffer at room temperature for 30 minutes to reduce any disulfide bonds.
-
React the reduced BSA with an alkyne-containing reagent (e.g., an alkyne-NHS ester) according to standard protocols to introduce the alkyne functionality. Purify the alkyne-modified BSA.
-
-
Click Reaction:
-
In a microcentrifuge tube, combine the following in order:
-
Alkyne-modified BSA solution
-
Azide-modified aminopyridine probe (to a final concentration of 100 µM)
-
A premixed solution of CuSO4 and THPTA (final concentrations of 50 µM and 250 µM, respectively)
-
Freshly prepared sodium ascorbate solution (final concentration of 2.5 mM)
-
-
Vortex the mixture gently and incubate at room temperature for 1-2 hours.
-
-
Analysis:
-
The labeled BSA can be analyzed by SDS-PAGE. The protein band should exhibit fluorescence under UV illumination.
-
Alternatively, the fluorescence of the solution can be measured using a fluorometer to confirm successful conjugation.
-
Workflow for "Click-and-Probing" Labeling
Caption: Workflow for "Click-and-Probing" bioconjugation.
Signaling Pathways and Logical Relationships
As this compound and its analogs are primarily used as tools for visualization rather than direct modulators of signaling pathways, a diagram illustrating the logical relationship of their application in target identification is provided below.
Logical Relationship in Target Identification
Caption: Logical flow of fluorescent probe application.
Disclaimer: The provided protocols are intended as a general guide. Optimization of reaction conditions, including dye-to-protein ratios, incubation times, and purification methods, may be necessary for specific applications and biomolecules. Always refer to the manufacturer's instructions for specific fluorescent probes and reagents.
References
- 1. Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing” - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - UK [thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Amino-5-fluoropyridin-2-ol
Disclaimer: The synthesis of 3-Amino-5-fluoropyridin-2-ol is not widely reported in the scientific literature. The following troubleshooting guide is based on a proposed, chemically plausible synthetic route starting from the commercially available 3-Amino-5-fluoropyridine. This route involves an N-oxidation followed by a rearrangement to introduce the 2-hydroxy group. The experimental conditions and potential issues are derived from established procedures for analogous compounds.
Proposed Synthetic Pathway
A viable two-step approach to synthesize this compound is outlined below. This pathway forms the basis for the subsequent troubleshooting guide and FAQs.
Technical Support Center: Synthesis of 3-Amino-5-fluoropyridin-2-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Amino-5-fluoropyridin-2-ol. The following information is curated to address potential side reactions and challenges that may be encountered during its preparation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the most common challenges encountered during the synthesis of this compound?
The synthesis of this compound can be challenging due to the multifunctional nature of the pyridine ring. Key issues include:
-
Regioselectivity: Introducing substituents at the desired positions without affecting other reactive sites on the pyridine ring can be difficult.
-
Side Reactions: The presence of both amino and hydroxyl groups can lead to unwanted side reactions such as over-oxidation, polymerization, or self-condensation.
-
Purification: The polar nature of the product can make separation from starting materials and byproducts challenging.
Q2: My hydroxylation of 3-Amino-5-fluoropyridine is resulting in a low yield and multiple unidentified byproducts. What could be the cause?
Low yields and the formation of byproducts during the hydroxylation of 3-Amino-5-fluoropyridine are common issues. Potential causes and troubleshooting steps are outlined below:
-
Over-oxidation: The pyridine ring and the amino group are susceptible to oxidation under harsh conditions. This can lead to the formation of N-oxides or degradation of the starting material.
-
Troubleshooting:
-
Use milder oxidizing agents.
-
Optimize the reaction temperature and time to minimize over-oxidation.
-
Consider using a protecting group for the amino functionality.
-
-
-
Incorrect Regioselectivity: The hydroxylation may occur at an undesired position on the pyridine ring.
-
Troubleshooting:
-
Employ a directing group to favor hydroxylation at the C2 position.
-
Carefully control the reaction conditions, as temperature and pH can influence regioselectivity.
-
-
-
Decomposition: The starting material or product may be unstable under the reaction conditions.
-
Troubleshooting:
-
Screen different solvent systems.
-
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition.
-
-
Q3: I am attempting to aminate a 5-fluoro-pyridin-2-ol precursor, but the reaction is not proceeding. What are the potential reasons?
The amination of a 5-fluoro-pyridin-2-ol precursor can be sluggish due to the electron-rich nature of the pyridine ring, which deactivates it towards nucleophilic substitution.
-
Poor Nucleophilic Attack: The amino group may not be a sufficiently strong nucleophile to displace a leaving group on the pyridine ring.
-
Troubleshooting:
-
Use a stronger aminating agent or a catalyst to enhance the reactivity.
-
Increase the reaction temperature, but monitor for potential decomposition.
-
-
-
Tautomerization: Pyridin-2-ols can exist in equilibrium with their corresponding pyridone tautomers. The pyridone form is less reactive towards nucleophilic substitution.
-
Troubleshooting:
-
Adjust the pH of the reaction mixture to favor the pyridin-2-ol tautomer.
-
Consider converting the hydroxyl group to a better leaving group (e.g., a tosylate or triflate) prior to amination.
-
-
Q4: How can I effectively purify the final this compound product?
The high polarity and potential for zwitterion formation can complicate the purification of this compound.
-
Column Chromatography:
-
Use a polar stationary phase like silica gel or alumina.
-
A gradient elution system with a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate, methanol, or isopropanol) is often effective. Adding a small amount of a basic modifier like triethylamine can help to reduce tailing of the amine.
-
-
Recrystallization:
-
If a solid product is obtained, recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol/hexane) can be an effective purification method.
-
-
Acid-Base Extraction:
-
Exploiting the acidic (hydroxyl) and basic (amino) properties of the molecule can be used for purification. Dissolving the crude product in a dilute acid, washing with an organic solvent to remove non-basic impurities, and then neutralizing to precipitate the product can be effective.
-
Quantitative Data Summary
The following tables provide hypothetical quantitative data for key steps in the synthesis of this compound, based on typical yields and conditions for analogous reactions reported in the literature.
Table 1: Hypothetical Yields for the Hydroxylation of 3-Amino-5-fluoropyridine
| Entry | Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | H₂O₂ / Acetic Acid | Water | 80 | 12 | 35 |
| 2 | Peracetic Acid | Ethyl Acetate | 50 | 24 | 45 |
| 3 | m-CPBA | Dichloromethane | 25 | 48 | 40 |
Table 2: Hypothetical Yields for the Amination of a 2-Substituted-5-fluoropyridine
| Entry | Aminating Agent | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | NH₃ (aq) | None | Ethanol | 120 | 24 | 25 |
| 2 | NaN₃ then H₂/Pd-C | None | DMF | 100 | 12 | 55 |
| 3 | Benzylamine, then H₂/Pd-C | Pd₂(dba)₃ / BINAP | Toluene | 110 | 18 | 65 |
Experimental Protocols
Protocol 1: Proposed Synthesis of this compound via Hydroxylation
-
Protection of the Amino Group: To a solution of 3-Amino-5-fluoropyridine (1.0 eq) in dichloromethane, add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and triethylamine (1.2 eq). Stir the mixture at room temperature for 4 hours. After completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the Boc-protected intermediate.
-
Hydroxylation: Dissolve the Boc-protected intermediate in acetic acid. Add 30% hydrogen peroxide (3.0 eq) dropwise at 0°C. Allow the reaction to warm to room temperature and then heat at 60°C for 12 hours.
-
Deprotection: Cool the reaction mixture and carefully quench with a saturated solution of sodium thiosulfate. Neutralize with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate. Concentrate the organic layer and dissolve the residue in a solution of 20% trifluoroacetic acid in dichloromethane. Stir for 2 hours at room temperature.
-
Purification: Concentrate the reaction mixture and purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/methanol gradient) to afford this compound.
Protocol 2: Proposed Synthesis of this compound via Amination
-
Nitration of 5-fluoro-2-methoxypyridine: To a solution of 5-fluoro-2-methoxypyridine (1.0 eq) in concentrated sulfuric acid, add fuming nitric acid (1.1 eq) dropwise at 0°C. Stir the reaction mixture at room temperature for 6 hours. Carefully pour the mixture onto ice and neutralize with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate, dry over anhydrous sodium sulfate, and concentrate.
-
Reduction of the Nitro Group: Dissolve the nitrated intermediate in ethanol and add 10% Pd/C catalyst. Hydrogenate the mixture under a hydrogen atmosphere (50 psi) for 4 hours. Filter the catalyst and concentrate the filtrate to obtain 3-amino-5-fluoro-2-methoxypyridine.
-
Demethylation: Reflux the 3-amino-5-fluoro-2-methoxypyridine in 48% hydrobromic acid for 12 hours. Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Purification: Extract the product with a mixture of isopropanol and dichloromethane. Dry the combined organic layers over anhydrous sodium sulfate, concentrate, and purify by recrystallization from ethanol/water to yield this compound.
Visualizations
Caption: Proposed synthesis of this compound via hydroxylation and potential side reactions.
Caption: Troubleshooting workflow for low yield in the hydroxylation step.
Technical Support Center: Optimizing Reaction Conditions for 3-Amino-5-fluoropyridin-2-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Amino-5-fluoropyridin-2-ol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Proposed Synthetic Pathway
Currently, a direct, one-pot synthesis for this compound is not well-documented in publicly available literature. Therefore, a plausible and commonly utilized multi-step synthetic approach is proposed, starting from a commercially available precursor. This guide will focus on troubleshooting and optimizing the key steps of this proposed pathway.
Step 1: Nitration of 5-Fluoropyridin-2-ol
This step involves the electrophilic nitration of the pyridin-2-ol ring at the 3-position. Careful control of reaction conditions is crucial to achieve good yield and selectivity.
Frequently Asked Questions (FAQs)
Q1: What are the typical reagents and conditions for the nitration of a pyridin-2-ol derivative?
A1: The nitration of pyridin-2-ol systems generally requires a mixture of a strong acid, such as sulfuric acid (H₂SO₄), and a nitrating agent, typically nitric acid (HNO₃). The reaction is often carried out at controlled, low temperatures to manage its exothermic nature and prevent over-nitration or side reactions.
Q2: I am observing low yields for the nitration step. What are the potential causes and how can I improve it?
A2: Low yields in this nitration can stem from several factors. Key areas to investigate include:
-
Reaction Temperature: The temperature is a critical parameter. If it's too low, the reaction may not proceed to completion. Conversely, if it's too high, it can lead to degradation of the starting material or the formation of undesired byproducts. A gradual increase in temperature after the initial addition of reagents might be beneficial.
-
Reagent Concentration and Ratio: The ratio of sulfuric acid to nitric acid needs to be optimized. An excess of nitric acid can lead to di-nitration or other side reactions.
-
Purity of Starting Material: Impurities in the 5-Fluoropyridin-2-ol can interfere with the reaction, leading to lower yields. Ensure the starting material is of high purity.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Conversion | Insufficiently strong nitrating conditions. | Increase the concentration of nitric acid or use fuming nitric acid. A slight increase in reaction temperature or prolonged reaction time could also be beneficial. |
| Formation of Multiple Products | Reaction temperature is too high, leading to side reactions or over-nitration. | Maintain a low temperature (e.g., 0-5 °C) during the addition of reagents. Consider a slower, dropwise addition of the nitrating agent. |
| Product Degradation | Harsh acidic conditions. | Ensure the reaction is not heated excessively. After the reaction is complete, quench the reaction mixture by pouring it onto ice to rapidly neutralize the strong acid. |
Table 1: General Conditions for Nitration of Pyridine Derivatives
| Parameter | Condition |
| Nitrating Agent | Nitric Acid (HNO₃) |
| Acid Catalyst | Sulfuric Acid (H₂SO₄) |
| Temperature | 0 - 60 °C |
| Reaction Time | 1 - 4 hours |
Step 2: Reduction of 3-Nitro-5-fluoropyridin-2-ol
This step involves the reduction of the nitro group to an amino group. Several reducing agents can be employed, and the choice depends on the desired selectivity and reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for reducing a nitro group on a pyridine ring?
A1: Common methods for the reduction of a nitro group to an amine include catalytic hydrogenation (e.g., using Pd/C, PtO₂, or Raney Nickel with a hydrogen source like H₂ gas or hydrazine hydrate) or metal-acid systems (e.g., Sn/HCl, Fe/HCl, or Zn/CH₃COOH).
Q2: My reduction reaction is incomplete, and I have a mixture of starting material and product. How can I drive the reaction to completion?
A2: Incomplete reduction can be due to several factors:
-
Catalyst Deactivation: In catalytic hydrogenation, the catalyst can become deactivated. Ensure you are using a fresh, active catalyst.
-
Insufficient Reducing Agent: In metal-acid reductions, ensure a sufficient excess of the metal and acid is used.
-
Reaction Time and Temperature: Some reductions may require longer reaction times or elevated temperatures to go to completion.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Product Instability | The resulting amino-pyridin-2-ol may be sensitive to oxidation. | Work up the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Purify the product quickly after isolation. |
| Side Reactions | Over-reduction or reduction of other functional groups (if present). | Choose a milder reducing agent. For example, catalytic transfer hydrogenation with ammonium formate can be a milder alternative to high-pressure hydrogenation. |
| Difficult Purification | The product may be highly polar and difficult to extract from an aqueous workup. | Use a more polar organic solvent for extraction, such as ethyl acetate or a mixture of dichloromethane and isopropanol. Salting out the aqueous layer with NaCl can also improve extraction efficiency. |
Table 2: Comparison of Common Reduction Methods for Nitroarenes
| Method | Reducing Agent | Typical Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂ gas, Pd/C | 1-4 atm H₂, RT-50 °C, various solvents (EtOH, MeOH, EtOAc) | High yield, clean reaction, easy product isolation. | Requires specialized equipment for handling H₂ gas, catalyst can be expensive. |
| Metal-Acid Reduction | Fe / NH₄Cl in H₂O/EtOH | Reflux, 1-3 hours | Inexpensive, effective for many substrates. | Can be messy, requires acidic conditions which may not be suitable for all substrates, product isolation can be more complex. |
| Transfer Hydrogenation | Hydrazine hydrate, Pd/C | Reflux in EtOH, 2-4 hours | Avoids the use of H₂ gas, generally milder conditions. | Hydrazine is toxic and requires careful handling. |
General Experimental Protocols
Protocol 1: General Procedure for Nitration
-
To a stirred solution of 5-Fluoropyridin-2-ol in concentrated sulfuric acid at 0 °C, add nitric acid dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., NaOH or NaHCO₃) until a precipitate forms.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain the crude 3-Nitro-5-fluoropyridin-2-ol.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: General Procedure for Catalytic Hydrogenation
-
In a hydrogenation vessel, dissolve 3-Nitro-5-fluoropyridin-2-ol in a suitable solvent (e.g., ethanol or methanol).
-
Add a catalytic amount of Palladium on carbon (Pd/C, 5-10 mol%).
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm).
-
Stir the reaction mixture vigorously at room temperature until the uptake of hydrogen ceases.
-
Monitor the reaction by TLC to confirm the disappearance of the starting material.
-
Carefully filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purify the product as necessary.
Disclaimer: The synthetic pathway and protocols provided are based on general chemical principles for the synthesis of similar compounds. Researchers should conduct their own literature search for the most up-to-date and specific procedures and perform a thorough safety assessment before commencing any experimental work. The reaction conditions provided are starting points and may require further optimization for the specific substrate and desired outcome.
References
Technical Support Center: Degradation of 3-Amino-5-fluoropyridin-2-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Amino-5-fluoropyridin-2-ol. The information is designed to address specific issues that may be encountered during experimental studies of its degradation pathways.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound?
Based on the degradation of structurally similar compounds, such as other fluorinated pyridinols and aminophenols, this compound is likely to degrade through several pathways, including microbial degradation, photodegradation, and hydrolysis. Key transformation processes may involve:
-
Hydroxylation: Introduction of additional hydroxyl groups onto the pyridine ring.
-
Deamination: Removal of the amino group.
-
Defluorination: Cleavage of the carbon-fluorine bond, releasing fluoride ions.[1][2]
-
Ring Cleavage: Opening of the pyridine ring, leading to the formation of smaller aliphatic molecules.[3][4]
These pathways can be influenced by environmental conditions such as pH, temperature, light exposure, and the presence of microorganisms.[5][6]
Q2: What are the expected metabolites of this compound degradation?
While specific metabolites for this compound are not extensively documented, analogous compounds suggest the formation of various intermediates. For instance, the microbial degradation of aminopyrine results in catechol derivatives and subsequently 2-pyrone-6-carboxylic acid.[3] Therefore, one could hypothesize the formation of dihydroxylated pyridines and subsequent ring-opened carboxylic acids. The stability of the fluorine substituent will influence whether fluorinated or non-fluorinated metabolites are formed.[7]
Q3: How can I monitor the degradation of this compound in my experiments?
Several analytical techniques can be employed to monitor the degradation of the parent compound and the appearance of its metabolites. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is a common method for separating and quantifying the parent compound and its degradation products. Ion chromatography can be used to measure the release of fluoride ions, indicating defluorination. Gas Chromatography-Mass Spectrometry (GC-MS) may also be suitable for identifying volatile degradation products after appropriate derivatization.
Troubleshooting Guides
Issue 1: Inconsistent degradation rates in replicate experiments.
-
Possible Cause: Variability in environmental conditions.
-
Solution: Ensure tight control over experimental parameters such as temperature, pH, and light intensity. Use a temperature-controlled incubator/shaker and calibrated pH meters. For photodegradation studies, use a light source with a consistent and measurable output.
-
-
Possible Cause: Inconsistent microbial inoculum.
-
Solution: If using microbial cultures, ensure that the inoculum size and growth phase are consistent across all replicates. Prepare a single batch of inoculum for all experimental units.
-
-
Possible Cause: Contamination of reagents or glassware.
-
Solution: Use high-purity solvents and reagents. Thoroughly clean and sterilize all glassware to eliminate any chemical or microbial contaminants that could interfere with the degradation process.
-
Issue 2: Difficulty in identifying degradation products.
-
Possible Cause: Low concentration of metabolites.
-
Solution: Concentrate your sample using solid-phase extraction (SPE) or solvent evaporation before analysis. Adjust the initial concentration of the parent compound to generate higher levels of metabolites.
-
-
Possible Cause: Co-elution of peaks in chromatography.
-
Solution: Optimize your chromatographic method. Vary the mobile phase composition, gradient, flow rate, or column chemistry to improve the separation of analytes. Consider using a different type of chromatography, such as hydrophilic interaction liquid chromatography (HILIC), if metabolites are highly polar.
-
-
Possible Cause: Lack of appropriate analytical standards.
-
Solution: If standards for expected metabolites are not commercially available, consider synthesizing them. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of unknown peaks, aiding in their tentative identification.
-
Issue 3: Mass balance calculations do not add up to 100%.
-
Possible Cause: Formation of volatile or non-extractable products.
-
Solution: Account for potential volatile organic compounds (VOCs) by using techniques like headspace GC-MS. For non-extractable residues (e.g., bound to soil or sediment), use radio-labeled parent compound and quantify radioactivity in the solid phase.
-
-
Possible Cause: Incomplete extraction of the parent compound or metabolites.
-
Solution: Optimize your extraction procedure. Test different solvents, pH adjustments, and extraction times to ensure maximum recovery of all analytes.
-
Data Presentation
Table 1: Hypothetical Degradation Kinetics of this compound under Different Conditions
| Condition | Half-life (t½) in days | Degradation Rate Constant (k) in day⁻¹ |
| Aerobic, 25°C, pH 7 | 15.2 | 0.0456 |
| Anaerobic, 25°C, pH 7 | 45.8 | 0.0151 |
| Photodegradation (Simulated Sunlight) | 5.1 | 0.1359 |
| Hydrolysis, 25°C, pH 5 | 120.5 | 0.0057 |
| Hydrolysis, 25°C, pH 7 | 98.7 | 0.0070 |
| Hydrolysis, 25°C, pH 9 | 30.1 | 0.0230 |
Table 2: Hypothetical Metabolite Distribution after 30 Days of Aerobic Degradation
| Metabolite | Chemical Formula | Concentration (µg/L) | % of Initial Parent Compound |
| 3-Amino-5-fluoro-2,6-dihydroxypyridine | C₅H₄FN₂O₂ | 12.5 | 12.5% |
| 5-Fluoro-2-hydroxypyridine-3-carboxylic acid | C₆H₄FNO₃ | 8.2 | 8.2% |
| Formic Acid | CH₂O₂ | 5.7 | 5.7% |
| Fluoride Ion | F⁻ | 2.1 | 2.1% |
Experimental Protocols
Protocol 1: Aerobic Microbial Degradation Study
-
Prepare Media: Prepare a mineral salts medium (MSM) appropriate for the microbial culture being used.
-
Inoculum Preparation: Grow the selected microbial strain in a suitable growth medium until it reaches the mid-logarithmic phase. Harvest the cells by centrifugation and wash with sterile MSM.
-
Experimental Setup: In sterile flasks, add MSM and spike with a stock solution of this compound to the desired final concentration (e.g., 10 mg/L). Inoculate the flasks with the prepared microbial culture. Include sterile controls (no inoculum) and killed controls (autoclaved inoculum).
-
Incubation: Incubate the flasks on an orbital shaker at a controlled temperature (e.g., 25°C) in the dark.
-
Sampling: At predetermined time points, withdraw aliquots from each flask for analysis.
-
Sample Preparation: Filter the samples through a 0.22 µm filter to remove microbial cells. If necessary, perform a liquid-liquid or solid-phase extraction to concentrate the analytes.
-
Analysis: Analyze the samples by HPLC-UV/MS to quantify the parent compound and identify metabolites.
Protocol 2: Photodegradation Study
-
Prepare Solutions: Prepare a solution of this compound in a relevant aqueous matrix (e.g., buffered deionized water, surface water) at a known concentration.
-
Experimental Setup: Place the solution in quartz tubes to allow for UV light penetration. Include dark controls wrapped in aluminum foil.
-
Irradiation: Expose the samples to a light source that simulates natural sunlight (e.g., a xenon arc lamp). Monitor the light intensity throughout the experiment.
-
Sampling: At various time intervals, collect samples from the irradiated and dark control tubes.
-
Analysis: Analyze the samples directly or after appropriate extraction using HPLC-UV/MS to determine the concentration of the parent compound and any photoproducts.
Visualizations
Caption: A potential degradation pathway for this compound.
Caption: A general experimental workflow for studying degradation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Finding Fluorine: Photoproduct Formation during the Photolysis of Fluorinated Pesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bacterial degradation of aminopyrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 3-Amino-2-chloro-5-fluoropyridine Manufacturer & Supplier China | Properties, Uses, Safety Data | High-Quality Pyridine Derivatives [pipzine-chem.com]
Technical Support Center: Overcoming Poor Solubility of 3-Amino-5-fluoropyridin-2-ol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in solubilizing 3-Amino-5-fluoropyridin-2-ol for experimental use.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound in my aqueous buffer. Is this expected?
A1: Yes, poor aqueous solubility can be a challenge with substituted pyridine compounds like this compound. The presence of the fluoropyridinol core, while offering desirable chemical properties, can contribute to low solubility in neutral aqueous solutions due to its crystalline structure and hydrophobic characteristics.
Q2: What are the primary strategies to improve the solubility of this compound?
A2: The most common and effective strategies for improving the solubility of poorly soluble compounds like this involve physical and chemical modifications. Key approaches include adjusting the pH of the solvent, using co-solvents, forming a salt of the compound, and employing complexation agents like cyclodextrins.
Q3: How does pH adjustment help in dissolving this compound?
A3: this compound has both a basic amino group and an acidic hydroxyl group, as well as a basic pyridine ring nitrogen. By adjusting the pH, you can ionize these functional groups, which generally increases the compound's solubility in aqueous media. For instance, lowering the pH will protonate the basic nitrogen atoms, creating a more soluble cationic form. Conversely, raising the pH will deprotonate the hydroxyl group, forming a more soluble anionic form.
Q4: What are co-solvents and how do they work?
A4: Co-solvents are water-miscible organic solvents that are added to an aqueous solution to reduce the overall polarity of the solvent system. This can enhance the solubility of hydrophobic compounds. Common co-solvents used in research settings include dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycols (PEGs).
Q5: My compound dissolves in an organic solvent like DMSO, but precipitates when I dilute it into my aqueous assay buffer. What should I do?
A5: This phenomenon, often called "crashing out," is common for poorly soluble compounds. It indicates that the thermodynamic solubility limit in the final aqueous buffer has been exceeded. To address this, you can try lowering the final concentration of the compound, increasing the percentage of co-solvent in your final assay buffer (while being mindful of its potential effects on your experiment), or employing other solubilization techniques such as pH adjustment or the use of cyclodextrins.
Troubleshooting Guide
If you are encountering poor solubility with this compound, follow this troubleshooting workflow:
Technical Support Center: 3-Amino-5-fluoropyridin-2-ol
Welcome to the technical support center for 3-Amino-5-fluoropyridin-2-ol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this compound.
Troubleshooting Guides and FAQs
This section addresses common questions and issues that may arise during the use of this compound in experimental settings.
Q1: My this compound solution has changed color. What could be the cause?
A1: Discoloration (e.g., turning yellow or brown) of solutions containing this compound is often an indicator of degradation. This can be caused by several factors, including:
-
Oxidation: The aminopyridine ring system can be susceptible to oxidation, especially when exposed to air (oxygen) over extended periods. This process can be accelerated by light and the presence of trace metal impurities.
-
pH Effects: The compound's stability can be pH-dependent. In strongly acidic or basic conditions, degradation may be accelerated. The pyridin-2-ol moiety can exist in tautomeric forms, and the equilibrium can be influenced by pH, potentially leading to less stable species.
-
Reaction with Solvents: While generally stable in common organic solvents, prolonged storage in reactive solvents or the presence of impurities in the solvent could lead to degradation.
Q2: I am observing poor reproducibility in my experiments using this compound. Could this be related to its stability?
A2: Yes, poor reproducibility is a common consequence of compound instability. If the compound degrades over the course of an experiment or between experiments, the effective concentration will change, leading to inconsistent results. To improve reproducibility, consider the following:
-
Use Freshly Prepared Solutions: Prepare solutions of this compound immediately before use.
-
Consistent Storage: Store the solid compound and any stock solutions under consistent conditions (see Q3 for recommendations).
-
Inert Atmosphere: For sensitive reactions, consider working under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Q3: What are the recommended storage and handling conditions for this compound?
A3: To ensure the longevity and purity of this compound, the following storage and handling procedures are recommended:
-
Solid Compound: Store the solid material in a tightly sealed container in a cool, dry, and dark place. A desiccator at room temperature is often suitable. For long-term storage, refrigeration (2-8 °C) under an inert atmosphere is advisable.
-
Solutions: It is best to prepare solutions fresh for each experiment. If a stock solution must be stored, it should be kept in a tightly sealed vial, protected from light, and stored at low temperatures (e.g., -20 °C). The choice of solvent is also critical; aprotic, anhydrous solvents are generally preferred for storage.
-
Handling: Avoid repeated freeze-thaw cycles of solutions. When handling the solid, minimize exposure to atmospheric moisture and oxygen.
Q4: Are there any known incompatibilities with other reagents?
A4: While specific incompatibility data for this compound is limited, general chemical principles for aminopyridines and pyridinols suggest potential incompatibilities with:
-
Strong Oxidizing Agents: These can lead to rapid degradation of the molecule.
-
Strong Acids and Bases: Can cause salt formation or catalyze degradation pathways.
-
Electrophiles: The amino group is nucleophilic and can react with a variety of electrophiles. The pyridine ring itself can also undergo electrophilic substitution, although the fluorine atom is deactivating.
-
Reducing Agents: While generally less of a concern, strong reducing agents could potentially react with the pyridin-2-one system.
Stability Profile and Handling Recommendations
The following table summarizes the potential stability issues for this compound and provides recommended handling procedures to mitigate these risks.
| Parameter | Potential Issue | Recommended Handling and Storage |
| Light Exposure | Photodegradation, leading to discoloration and loss of purity. | Store in amber vials or protect from light with aluminum foil. |
| Temperature | Accelerated degradation at elevated temperatures. | Store at room temperature for short periods. For long-term storage, refrigerate (2-8 °C). |
| pH | Susceptible to degradation in strongly acidic or basic conditions. | Maintain solutions at a neutral pH if possible. Buffer solutions may be used if compatible with the experimental setup. |
| Oxygen/Air | Oxidation of the amino group and/or the pyridinol ring. | Store under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents for preparing solutions. |
| Moisture | Potential for hydrolysis or facilitation of other degradation pathways. | Store in a desiccator. Handle in a dry environment. Use anhydrous solvents. |
Experimental Protocols
Protocol 1: Preparation of a Standard Stock Solution
-
Materials: this compound (solid), anhydrous dimethyl sulfoxide (DMSO), amber glass vial with a screw cap, precision balance, volumetric flasks.
-
Procedure:
-
Allow the container of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of the solid compound accurately using a precision balance in a low-humidity environment.
-
Transfer the solid to a volumetric flask.
-
Add a small amount of anhydrous DMSO to dissolve the solid completely.
-
Once dissolved, add anhydrous DMSO to the final volume mark on the volumetric flask.
-
Mix the solution thoroughly by inverting the flask several times.
-
Transfer the stock solution to a labeled amber glass vial.
-
For immediate use, keep at room temperature. For short-term storage, store at 2-8 °C. For long-term storage, aliquot into smaller volumes and store at -20 °C to avoid repeated freeze-thaw cycles.
-
Protocol 2: Assessment of Solution Stability by HPLC
-
Objective: To determine the stability of this compound in a given solvent over time.
-
Procedure:
-
Prepare a solution of this compound in the solvent of interest at a known concentration.
-
Immediately after preparation (t=0), inject an aliquot of the solution into a High-Performance Liquid Chromatography (HPLC) system.
-
Record the peak area of the parent compound.
-
Store the solution under the desired test conditions (e.g., room temperature, 40 °C, protected from light, exposed to light).
-
At specified time intervals (e.g., 1, 3, 6, 12, 24 hours), inject another aliquot of the solution into the HPLC.
-
Monitor the peak area of the parent compound and look for the appearance of new peaks, which would indicate degradation products.
-
Calculate the percentage of the remaining parent compound at each time point relative to t=0.
-
Visualizations
Caption: Hypothetical degradation pathways for this compound.
Caption: Experimental workflow for stability assessment.
Technical Support Center: Byproduct Identification in 3-Amino-5-fluoropyridin-2-ol Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Amino-5-fluoropyridin-2-ol. The following information is designed to help identify and mitigate the formation of common byproducts during its synthesis and subsequent reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most probable synthetic route for this compound and what are the potential byproduct pitfalls?
A1: The synthesis of this compound likely proceeds through a multi-step sequence involving nucleophilic aromatic substitution (SNAr) reactions on a polyfluorinated pyridine precursor. A plausible route starts with a tri- or tetra-fluoropyridine, followed by sequential amination and hydroxylation. The key challenge lies in controlling the regioselectivity of these substitutions, which can lead to the formation of isomeric byproducts.
Q2: What are the most common types of byproducts to expect in the synthesis of this compound?
A2: Given the probable synthetic pathway, the most common byproducts are expected to be isomers of the desired product. These can arise from the non-selective substitution of fluorine atoms by the amine and hydroxyl groups. Other potential impurities include starting materials that have not fully reacted and byproducts from over-reaction, such as di-amination or di-hydroxylation if the reaction conditions are not carefully controlled. In some cases, side reactions involving the fluorine atom at the 3-position have been noted in related syntheses, which could lead to unexpected byproducts.
Q3: What analytical techniques are recommended for identifying byproducts in my reaction mixture?
A3: A combination of chromatographic and spectroscopic methods is essential for robust byproduct identification.
-
High-Performance Liquid Chromatography (HPLC): Useful for separating the desired product from impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Effective for identifying volatile byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, and ¹³C): Provides detailed structural information to elucidate the exact structure of byproducts, especially for identifying isomers.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for separating and identifying non-volatile impurities.
Q4: How can I minimize the formation of isomeric byproducts during the synthesis?
A4: Controlling the regioselectivity of the nucleophilic aromatic substitution is key. This can be achieved by:
-
Careful selection of the starting material: The substitution pattern of the initial fluoropyridine can direct the position of incoming nucleophiles.
-
Reaction conditions: Temperature, solvent, and the nature of the base can significantly influence the selectivity of the reaction.
-
Order of nucleophilic addition: Introducing the amino and hydroxyl groups in a specific sequence can favor the formation of the desired isomer. The positions ortho and para to the pyridine nitrogen are generally the most susceptible to nucleophilic attack.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and provides systematic steps for resolution.
Problem 1: Low Yield of the Desired Product
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor the reaction progress using TLC or LC-MS. - Increase the reaction time or temperature if necessary. - Ensure the purity of starting materials and reagents. |
| Formation of Multiple Products | - Analyze the crude reaction mixture by HPLC or GC-MS to identify major byproducts. - Optimize reaction conditions (temperature, solvent, base) to improve selectivity. - Consider a different synthetic route or protecting group strategy. |
| Product Degradation | - Investigate the stability of the product under the reaction and work-up conditions. - Use milder reaction conditions or a different work-up procedure if degradation is observed. |
Problem 2: Presence of Multiple Isomers in the Product Mixture
| Potential Cause | Troubleshooting Steps |
| Lack of Regioselectivity in SNAr | - Modify the reaction temperature. Lower temperatures often favor the thermodynamically more stable product. - Screen different solvents to influence the selectivity. - Change the order of addition of the nucleophiles (amination followed by hydroxylation, or vice-versa). |
| Isomerization during Reaction or Work-up | - Analyze the reaction mixture at different time points to check for isomerization. - Ensure the work-up procedure is performed under neutral or mild conditions. |
Problem 3: Difficulty in Purifying the Final Product
| Potential Cause | Troubleshooting Steps |
| Similar Polarity of Product and Byproducts | - Optimize the mobile phase for column chromatography to achieve better separation. - Consider derivatization of the product or impurities to alter their polarity. - Explore alternative purification techniques such as preparative HPLC or crystallization. |
| Product Instability on Silica Gel | - Use a deactivated silica gel or an alternative stationary phase like alumina. - Employ a mobile phase containing a small amount of a basic modifier like triethylamine to prevent streaking. |
Experimental Protocols
A proposed synthetic protocol for a structurally related compound, 4-Amino-3,5-difluoropyridin-2-ol, provides insight into the potential methodology for this compound. The synthesis involves two main steps of nucleophilic aromatic substitution.
Step 1: Amination of a Polyfluoropyridine
This initial step involves the selective substitution of a fluorine atom with an amino group. The 4-position on a polyfluorinated pyridine ring is often the most susceptible to nucleophilic attack.
Step 2: Hydroxylation of the Aminotrifluoropyridine Intermediate
The subsequent step is the nucleophilic substitution of a fluorine atom, typically at the 2-position, with a hydroxide ion. The presence of the electron-donating amino group at the 4-position can influence the reactivity and selectivity of this step.
Visualizing the Troubleshooting Workflow
The following diagrams, generated using the DOT language, illustrate the logical workflow for troubleshooting common issues in the synthesis of this compound.
Validation & Comparative
A Comparative Guide to 3-Amino-5-fluoropyridin-2-ol and 3-Amino-5-fluoropyridine: Evaluating Their Roles in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry, fluorinated pyridines represent a critical class of heterocyclic compounds. The strategic incorporation of fluorine atoms can significantly modulate the physicochemical and pharmacological properties of molecules, including metabolic stability, binding affinity, and membrane permeability. This guide provides a comparative overview of two closely related fluorinated aminopyridine scaffolds: 3-Amino-5-fluoropyridin-2-ol and 3-Amino-5-fluoropyridine. While both compounds are valuable building blocks in drug discovery, a direct comparative analysis of their intrinsic biological activities is currently limited by the available public domain data. This guide, therefore, aims to consolidate the existing information on their derivatives and discuss their potential therapeutic applications based on established structure-activity relationships within related chemical series.
Physicochemical Properties: A Comparative Overview
A fundamental comparison begins with the structural and physicochemical differences between this compound and 3-Amino-5-fluoropyridine. The presence of a hydroxyl group in the 2-position of the pyridinol imparts distinct characteristics compared to its pyridine counterpart.
| Property | This compound | 3-Amino-5-fluoropyridine |
| Molecular Formula | C₅H₅FN₂O | C₅H₅FN₂ |
| Molecular Weight | 128.11 g/mol | 112.11 g/mol [1] |
| Structure | A 2-hydroxypyridine (pyridone) tautomer exists. | A pyridine ring. |
| Key Functional Groups | Amino, Fluoro, Hydroxyl (enol/keto) | Amino, Fluoro |
| Hydrogen Bonding | Potential for both hydrogen bond donation and acceptance from the amino and hydroxyl/pyridone groups. | Hydrogen bond donation from the amino group. |
| Polarity | Expected to be more polar due to the hydroxyl group. | Less polar than its 2-ol counterpart. |
Biological Activity Profile: An Indirect Comparison
3-Amino-5-fluoropyridine: A Versatile Scaffold in Medicinal Chemistry
3-Amino-5-fluoropyridine is a widely utilized intermediate in the synthesis of a diverse range of biologically active molecules.[2] Its derivatives have demonstrated potential in several therapeutic areas:
-
Anticancer Agents: This scaffold is a key component in the development of various kinase inhibitors. For instance, it serves as a building block for PIM kinase inhibitors, which are being investigated for the treatment of hematological malignancies.[3] Additionally, derivatives of 3-amino-5-fluoropyridine are used in the synthesis of inhibitors for EGFR, HER-2, and BRAFV600E, all of which are crucial targets in oncology.[4][5]
-
Antibacterial Agents: Novel oxazolidinone derivatives incorporating the 3-amino-5-fluoropyridine moiety have been synthesized and evaluated for their antibacterial activity. Some of these compounds have shown potent inhibitory effects against Gram-positive bacteria, including drug-resistant strains.[6]
-
Antiviral Agents: 3-Amino-5-fluoropyridine has been used as a reactant in the preparation of nonpeptide inhibitors of the measles virus entry.[1]
This compound: An Underexplored but Potentially Valuable Scaffold
While specific biological activity data for the parent compound, this compound, is scarce, the aminopyridinol core is present in various biologically active molecules. The 2-pyridone tautomer of the 2-hydroxypyridine ring can act as a bioisostere for other functional groups and participate in crucial hydrogen bonding interactions with biological targets.
Derivatives of related aminopyridinol structures have been investigated as:
-
Kinase Inhibitors: The 3-aminopyridin-2-one scaffold has been explored for the development of inhibitors for kinases such as Monopolar spindle 1 (MPS1) and Aurora kinases.[7] Furthermore, aminotrimethylpyridinol and aminodimethylpyrimidinol derivatives have been designed as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4) for the treatment of hepatocellular carcinoma.[8]
Experimental Methodologies: A Look into the Synthesis and Evaluation of Derivatives
Although direct comparative experimental protocols for the two title compounds are unavailable, the following sections outline typical methodologies used to synthesize and evaluate the biological activity of their derivatives, providing a framework for potential future comparative studies.
Synthesis of Aminopyridine and Aminopyridinol Derivatives
The synthesis of derivatives from these scaffolds typically involves standard organic chemistry transformations.
General Workflow for Derivative Synthesis:
Caption: General workflow for the synthesis of biologically active derivatives.
Representative Synthetic Protocol: Amide Coupling
-
Reactant Preparation: Dissolve 3-Amino-5-fluoropyridine (1 equivalent) and a carboxylic acid of interest (1.1 equivalents) in an appropriate anhydrous solvent (e.g., dimethylformamide).
-
Coupling Agent Addition: Add a coupling agent such as HATU (1.2 equivalents) and a base like diisopropylethylamine (2 equivalents) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography or LC-MS.
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The crude product is purified using column chromatography.
In Vitro Biological Assays
The following are examples of common in vitro assays used to evaluate the biological activity of compounds derived from these scaffolds.
Kinase Inhibition Assay (e.g., for Anticancer Activity):
Caption: Workflow for a typical in vitro kinase inhibition assay.
Protocol for Kinase Inhibition Assay:
-
Assay Preparation: In a microplate, add the test compound at various concentrations.
-
Enzyme and Substrate Addition: Add the target kinase and its specific substrate to the wells.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP (often labeled with a radioactive isotope or a fluorescent tag).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration.
-
Detection: Stop the reaction and measure the extent of substrate phosphorylation using an appropriate detection method (e.g., scintillation counting, fluorescence resonance energy transfer).
-
Data Analysis: Calculate the percentage of inhibition at each compound concentration and determine the IC₅₀ value.
Antibacterial Minimum Inhibitory Concentration (MIC) Assay:
-
Compound Preparation: Prepare serial dilutions of the test compounds in a suitable broth medium in a 96-well microplate.
-
Bacterial Inoculation: Add a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus) to each well.
-
Incubation: Incubate the microplate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion and Future Directions
While 3-Amino-5-fluoropyridine has been extensively used as a synthetic intermediate, leading to a variety of compounds with demonstrated biological activities, this compound remains a relatively underexplored scaffold. The presence of the 2-hydroxyl group (or its pyridone tautomer) in the latter offers different hydrogen bonding capabilities and polarity, which could be exploited for designing novel inhibitors targeting different biological pathways.
The lack of direct comparative data highlights a significant knowledge gap. Future research should focus on:
-
Direct Biological Screening: Performing broad biological screens of both parent compounds to identify any intrinsic activities.
-
Comparative Derivative Synthesis and Testing: Synthesizing and testing analogous series of derivatives from both scaffolds against the same biological targets to elucidate clear structure-activity relationships.
-
Computational Modeling: Utilizing molecular docking and other computational tools to predict the binding modes of derivatives from both scaffolds to various targets, guiding the design of more potent and selective compounds.
Such studies would provide a much-needed direct comparison and could unlock the full potential of both this compound and 3-Amino-5-fluoropyridine in the development of new therapeutics.
References
- 1. 3-Amino-5-fluoropyridine 210169-05-4 [sigmaaldrich.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Identification of N-(4-((1R,3S,5S)-3-Amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide (PIM447), a Potent and Selective Proviral Insertion Site of Moloney Murine Leukemia (PIM) 1, 2, and 3 Kinase Inhibitor in Clinical Trials for Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Comparative Bioactivity of 3-Amino-5-fluoropyridin-2-ol Derivatives: A Review of Available Data
Despite a comprehensive search of available scientific literature, a direct comparative study on the bioactivity of a series of 3-Amino-5-fluoropyridin-2-ol derivatives could not be located. The current body of public research does not appear to contain studies that have synthesized and systematically evaluated the biological effects of various substitutions on this specific chemical scaffold. Therefore, a detailed comparison guide with quantitative data, experimental protocols, and signaling pathways as initially requested cannot be provided at this time.
While specific data on this compound derivatives is elusive, research on structurally related compounds, such as aminopyridines and fluoropyridines, offers some insights into their potential as biologically active molecules. These related compounds have been investigated for a range of therapeutic applications, including as antibacterial and kinase inhibitors.
Insights from Structurally Related Compounds
Studies on derivatives of 3-aminopyridine and 5-fluoropyridine have demonstrated that modifications to the pyridine ring can significantly influence their biological activity. For instance, a study on 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone derivatives revealed their potential as antibacterial agents. Although this scaffold differs from the requested this compound core, it highlights the importance of the 5-fluoropyridine moiety in conferring antibacterial properties.
Furthermore, broader research into aminopyridine-based compounds has shown their utility as kinase inhibitors. Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is implicated in diseases such as cancer. The aminopyridine scaffold can serve as a foundation for designing potent and selective kinase inhibitors. The specific substitution patterns on the aminopyridine ring are critical in determining which kinases are targeted and the potency of the inhibition.
General Experimental Approaches for Bioactivity Screening
In the absence of specific protocols for this compound derivatives, general methodologies used for assessing the bioactivity of related small molecules can be described.
Kinase Inhibition Assays
A common method to evaluate the potential of pyridine derivatives as kinase inhibitors is through in vitro kinase assays. These assays measure the ability of a compound to inhibit the activity of a specific kinase enzyme.
Typical Experimental Workflow:
Caption: General workflow for an in vitro kinase inhibition assay.
Experimental Protocol for a Generic Kinase Assay:
-
Reagent Preparation: A reaction buffer is prepared containing the kinase enzyme, its specific substrate (often a peptide or protein), and ATP (the phosphate donor).
-
Compound Preparation: The this compound derivatives to be tested are dissolved in a suitable solvent, typically DMSO, to create stock solutions. Serial dilutions are then prepared to test a range of concentrations.
-
Reaction Initiation: The kinase, substrate, and test compound are mixed in the wells of a microplate. The reaction is initiated by the addition of ATP.
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 30°C) for a set period (e.g., 60 minutes) to allow for the phosphorylation of the substrate by the kinase.
-
Detection: The extent of substrate phosphorylation is measured. This can be done using various methods, such as radioactivity (if using ³²P-ATP), fluorescence, or luminescence-based assays.
-
Data Analysis: The results are analyzed to determine the concentration of the test compound that inhibits 50% of the kinase activity (the IC₅₀ value). A lower IC₅₀ value indicates a more potent inhibitor.
Antibacterial Susceptibility Testing
To assess the antibacterial potential of these derivatives, standard methods such as broth microdilution are employed to determine the Minimum Inhibitory Concentration (MIC).
Typical Experimental Workflow:
Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC).
Experimental Protocol for MIC Determination:
-
Compound Preparation: Serial dilutions of the this compound derivatives are prepared in a liquid growth medium in the wells of a microtiter plate.
-
Inoculum Preparation: A standardized suspension of the target bacteria is prepared.
-
Inoculation: Each well containing the test compound is inoculated with the bacterial suspension. Positive (no compound) and negative (no bacteria) controls are also included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion
While a specific comparative guide on the bioactivity of this compound derivatives cannot be constructed due to a lack of available data, the broader fields of medicinal chemistry and drug discovery suggest that this class of compounds holds potential for biological activity. The presence of the amino, fluoro, and hydroxyl groups on the pyridine ring provides multiple points for interaction with biological targets. Future research involving the synthesis and systematic screening of a library of these derivatives is necessary to elucidate their specific bioactivities, mechanisms of action, and potential therapeutic applications. Researchers interested in this scaffold would need to undertake de novo synthesis and a comprehensive biological evaluation campaign.
A Comparative Structural Analysis of 3-Amino-5-fluoropyridin-2-ol Analogs for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive structural and functional comparison of 3-Amino-5-fluoropyridin-2-ol and its analogs. Due to the limited availability of direct experimental data for this specific series of compounds in publicly accessible literature, this analysis integrates data from structurally related aminopyridines, hydroxypyridines, and other heterocyclic systems to provide a predictive framework for their properties and biological potential.
Introduction
The this compound scaffold is a promising starting point for the design of novel therapeutic agents. The arrangement of amino, fluoro, and hydroxyl functional groups on the pyridine ring offers multiple points for hydrogen bonding, potential for tautomerization, and modulation of electronic properties, all of which are critical for molecular recognition by biological targets. This guide explores the anticipated structural features, spectroscopic signatures, and potential biological activities of this class of compounds, drawing comparisons with known, structurally similar molecules.
Tautomerism: A Key Structural Feature
Pyridin-2-ol derivatives are known to exist in equilibrium between their pyridin-2-ol and 2-pyridone tautomeric forms. The position of this equilibrium is influenced by factors such as substitution, solvent polarity, and solid-state packing forces. For this compound, the equilibrium between the ol and the zwitterionic/non-zwitterionic one forms is a critical determinant of its chemical reactivity and biological interactions. The fluorine atom at the 5-position is expected to influence the acidity of the N-H proton and the basicity of the ring nitrogen, thereby affecting the tautomeric preference.
Caption: Tautomeric equilibrium of this compound.
Comparative Structural Data
| Parameter | 4-amino-5-fluoro-2-oxo-2,3-dihydropyrimidin-1-ium[1] | Predicted: this compound (enol form) | Predicted: 3-Amino-5-fluoro-1H-pyridin-2-one (keto form) |
| C2-O Bond Length (Å) | 1.22 | ~1.36 | ~1.24 |
| C3-N(amino) Bond Length (Å) | - | ~1.38 | ~1.39 |
| C5-F Bond Length (Å) | 1.35 | ~1.35 | ~1.34 |
| C2-N1-C6 Angle (°) | 124.9 | ~120 | ~123 |
| N1-C2-C3 Angle (°) | 114.5 | ~118 | ~116 |
Note: Predicted values are based on standard bond lengths and angles for similar chemical environments and are intended for comparative purposes.
Spectroscopic Analysis: A Comparative Overview
The spectroscopic properties of this compound analogs are expected to be sensitive to the substitution pattern and the prevalent tautomeric form.
Nuclear Magnetic Resonance (NMR) Spectroscopy
In ¹H NMR, the chemical shifts of the ring protons will be influenced by the electron-donating amino group and the electron-withdrawing fluorine and hydroxyl/keto groups. In ¹³C NMR, the chemical shift of the C2 carbon will be a key indicator of the tautomeric equilibrium, with a value around 160-165 ppm for the pyridone form and 150-155 ppm for the pyridinol form.
| Analog | Predicted ¹H NMR (δ, ppm) | Predicted ¹³C NMR (C2, δ, ppm) |
| This compound | H4: ~6.8-7.0, H6: ~7.2-7.4 | ~152 (enol) / ~162 (keto) |
| 3-Amino-5-chloro-pyridin-2-ol | H4: ~7.0-7.2, H6: ~7.3-7.5 | ~153 (enol) / ~163 (keto) |
| 3-Amino-5-bromo-pyridin-2-ol | H4: ~7.1-7.3, H6: ~7.4-7.6 | ~153 (enol) / ~164 (keto) |
Note: Predicted chemical shifts are estimates based on analogous structures and may vary with solvent and concentration.
Infrared (IR) Spectroscopy
The IR spectrum will provide key information about the tautomeric state. The pyridin-2-ol form will exhibit a characteristic O-H stretching band around 3200-3400 cm⁻¹, while the 2-pyridone form will show a prominent C=O stretching vibration in the range of 1650-1680 cm⁻¹. The N-H stretching vibrations of the amino group are expected in the 3300-3500 cm⁻¹ region.
| Functional Group | Predicted Wavenumber (cm⁻¹) (Pyridin-2-ol) | Predicted Wavenumber (cm⁻¹) (2-Pyridone) |
| O-H Stretch | 3200-3400 | - |
| N-H Stretch (amino) | 3300-3500 | 3300-3500 |
| C=O Stretch | - | 1650-1680 |
| C=C, C=N Stretch | 1550-1620 | 1550-1620 |
| C-F Stretch | 1200-1300 | 1200-1300 |
Experimental Protocols
General Synthesis of 3-Amino-5-halopyridin-2-ol Analogs
A plausible synthetic route to the target compounds could involve the following steps, adapted from procedures for similar compounds.
Caption: General experimental workflow for synthesis and analysis.
Step 1: Synthesis of 2-methoxy-5-halo-3-nitropyridine. Starting from a commercially available dihalopyridine, a methoxy group can be introduced at the 2-position via nucleophilic aromatic substitution. Subsequent nitration at the 3-position would yield the key intermediate.
Step 2: Reduction of the nitro group. The nitro group can be selectively reduced to an amino group using standard reducing agents such as SnCl₂/HCl or catalytic hydrogenation.
Step 3: Demethylation. The methoxy group at the 2-position can be cleaved using a strong acid like HBr or BBr₃ to yield the final 3-amino-5-halopyridin-2-ol product.
Purification: The final compounds would be purified by recrystallization or column chromatography.
Characterization: The structure and purity of the synthesized analogs would be confirmed by NMR (¹H, ¹³C), IR, and mass spectrometry.
Potential Biological Activity and Signaling Pathways
Based on the activities of structurally related aminopyridine and pyridinone compounds, the this compound scaffold may exhibit a range of biological effects, including anticancer and antimicrobial activities. The presence of hydrogen bond donors and acceptors, coupled with the planar pyridine ring, makes these molecules potential inhibitors of kinases or other ATP-binding proteins.
Caption: Hypothesized inhibition of a kinase signaling pathway.
The table below summarizes the reported biological activities of some related aminopyridine derivatives.
| Compound Class | Biological Activity | Reported IC₅₀/MIC | Reference |
| Aminoimidazo[1,2-α]pyridines | Anticancer (HT-29 cells) | 4.15 µM | [2] |
| 3-(5-Fluoropyridin-3-yl)-2-oxazolidinones | Antibacterial (Gram-positive) | 0.25 µg/mL | |
| Pyrimidine deoxyribonucleoside analogs | Anticancer (L1210 cells) | 1-15 µM |
Conclusion
The structural analysis of this compound analogs, based on data from related compounds, suggests a class of molecules with significant potential in drug discovery. Their key features include pronounced tautomerism, which will be highly dependent on the local environment, and a rich potential for forming specific interactions with biological macromolecules. The predictive data presented in this guide serves as a foundation for the rational design and synthesis of novel analogs and for the planning of detailed experimental investigations into their structural and biological properties. Further experimental work, particularly X-ray crystallography and comprehensive spectroscopic studies on a synthesized library of these compounds, is crucial to validate these predictions and to fully elucidate their structure-activity relationships.
References
Validating the Mechanism of Action of 3-Amino-5-fluoropyridin-2-ol (AFP-2): A Comparative Guide
This guide provides a comparative analysis of a novel compound, 3-Amino-5-fluoropyridin-2-ol (designated here as AFP-2), against the established inhibitor, Gefitinib. We will explore its proposed mechanism of action as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical regulator of cell proliferation and survival that is often dysregulated in cancer. The following sections present supporting experimental data, detailed protocols, and visual representations of the underlying biological and experimental frameworks.
Comparative Performance Analysis
The inhibitory activity of AFP-2 was assessed and compared to Gefitinib, a well-characterized EGFR inhibitor. The key parameters evaluated were the half-maximal inhibitory concentration (IC50) in both a biochemical kinase assay and a cell-based proliferation assay using the EGFR-dependent NCI-H1975 lung adenocarcinoma cell line.
| Compound | EGFR Kinase IC50 (nM) | NCI-H1975 Cell Proliferation IC50 (nM) |
| AFP-2 | 15.8 | 180.4 |
| Gefitinib | 3.5 | 45.2 |
Data presented is representative of typical results for a novel inhibitor compared to an established drug and is for illustrative purposes.
Signaling Pathway and Experimental Workflow
To understand the mechanism of action, it is crucial to visualize the targeted signaling pathway and the experimental approach used for validation.
Caption: EGFR signaling pathway and point of inhibition.
The diagram above illustrates the binding of Epidermal Growth Factor (EGF) to its receptor (EGFR), leading to autophosphorylation via ATP and subsequent activation of the downstream RAS/RAF/MEK/ERK cascade, ultimately promoting cell proliferation and survival. AFP-2 and Gefitinib act by competitively inhibiting ATP binding to the EGFR kinase domain.
Caption: Experimental workflow for validating AFP-2's mechanism of action.
This workflow outlines the key experimental steps to validate the hypothesis that AFP-2 inhibits EGFR. It begins with biochemical and cell-based assays to determine inhibitory potency, followed by a mechanistic study to confirm the inhibition of EGFR phosphorylation, all in comparison to a known inhibitor.
Detailed Experimental Protocols
EGFR Kinase Assay (Biochemical IC50)
-
Objective: To determine the concentration of AFP-2 and Gefitinib required to inhibit 50% of EGFR kinase activity in a purified, cell-free system.
-
Methodology:
-
Recombinant human EGFR kinase domain is incubated in a kinase assay buffer containing a specific peptide substrate and ATP.
-
A serial dilution of AFP-2 or Gefitinib (typically from 1 µM to 0.1 nM) is added to the reaction mixture.
-
The reaction is initiated by the addition of ATP and allowed to proceed for 60 minutes at 30°C.
-
The amount of phosphorylated substrate is quantified using a luminescence-based assay, where a decrease in light signal corresponds to an increase in kinase inhibition.
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using non-linear regression.
-
Cell Proliferation Assay (Cell-Based IC50)
-
Objective: To measure the effectiveness of AFP-2 and Gefitinib in inhibiting the proliferation of EGFR-dependent cancer cells.
-
Methodology:
-
NCI-H1975 cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cell culture medium is replaced with fresh medium containing serial dilutions of AFP-2 or Gefitinib.
-
Cells are incubated for 72 hours to allow for multiple rounds of cell division.
-
Cell viability is assessed using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
Luminescence is measured, and the data is normalized to untreated control cells.
-
IC50 values are determined by plotting the percentage of inhibition against the log concentration of the compound.
-
Western Blot for Phospho-EGFR
-
Objective: To directly observe the inhibition of EGFR autophosphorylation in treated cells, confirming the on-target mechanism of action.
-
Methodology:
-
NCI-H1975 cells are treated with AFP-2, Gefitinib (at concentrations around their respective IC50 values), or a vehicle control (DMSO) for 2 hours.
-
Following treatment, cells are stimulated with EGF (100 ng/mL) for 15 minutes to induce EGFR phosphorylation.
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with primary antibodies specific for phosphorylated EGFR (p-EGFR) and total EGFR (as a loading control).
-
Following incubation with secondary antibodies, the protein bands are visualized using chemiluminescence. A reduction in the p-EGFR band intensity in treated samples relative to the control indicates successful inhibition.
-
Caption: Logical flow from target engagement to cellular effect.
This diagram illustrates the logical sequence of events that validate the mechanism of action. The initial binding of AFP-2 to EGFR directly leads to the inhibition of its enzymatic activity, which in turn suppresses downstream signaling and results in the desired anti-proliferative effect.
A Comparative Guide to the Synthesis of Fluorinated Pyridinols: Efficiency and Protocols
For Researchers, Scientists, and Drug Development Professionals
The incorporation of fluorine into pyridinol scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties such as metabolic stability, lipophilicity, and binding affinity. The strategic placement of a fluorine atom can lead to enhanced drug efficacy and improved pharmacokinetic profiles. However, the synthesis of these valuable compounds can be challenging. This guide provides an objective comparison of the two primary synthetic strategies for accessing fluorinated pyridinols: the Balz-Schiemann reaction of aminopyridinols and the nucleophilic aromatic substitution (SNAr) of activated pyridinols. We present a summary of their efficiencies, supported by experimental data, and detailed protocols for key reactions.
Comparison of Synthesis Efficiency
The choice of synthetic route to a specific fluorinated pyridinol isomer often depends on the availability of starting materials, desired scale, and tolerance of functional groups. The two most prevalent methods, the Balz-Schiemann reaction and nucleophilic aromatic substitution, offer distinct advantages and disadvantages in terms of yield, reaction conditions, and substrate scope.
| Synthesis Method | Precursor | Product Example | Reagents | Typical Conditions | Reported Yield (%) |
| Balz-Schiemann Reaction | Aminopyridinol | 2-Amino-5-fluoropyridine | 1. NaNO₂, HBF₄ 2. Heat | 1. Diazotization: -5 to 0°C, 2h 2. Schiemann: 130°C, 0.5h | 51.6% (for the two steps)[1] |
| Nucleophilic Aromatic Substitution (SNAr) | Chloro-aminopyridine | 2-Chloro-3-fluoropyridine | CuF₂, t-BuONO | 0 to 60°C, 1-10h | 60-66%[2] |
| Nucleophilic Aromatic Substitution (SNAr) | Chloro-nitropyridine | 2-Fluoro-3-nitropyridine | CsF | 140-150°C | Not explicitly stated, but part of a multi-step synthesis[3] |
Note: While not strictly pyridinols, these examples of fluorinated pyridines with amino or chloro substituents are close structural analogs and provide valuable insights into the expected efficiency of these reactions on the pyridinol scaffold.
Key Synthetic Pathways
The synthesis of fluorinated pyridinols can be broadly categorized into two logical workflows, each starting from a different type of precursor.
Pathway 1: Balz-Schiemann Reaction from an Aminopyridinol
This classical method involves the diazotization of an aminopyridinol followed by thermal decomposition of the resulting diazonium salt in the presence of a fluoride source.
Caption: Balz-Schiemann reaction workflow for fluoropyridinol synthesis.
Pathway 2: Nucleophilic Aromatic Substitution (SNAr)
This approach relies on the displacement of a good leaving group, such as a nitro or chloro group, from an activated pyridinol ring by a nucleophilic fluoride source.
Caption: SNAr workflow for fluoropyridinol synthesis.
Experimental Protocols
The following are representative experimental protocols for the key fluorination reactions.
Protocol 1: Balz-Schiemann Reaction of an Aminopyridine
This protocol is adapted from the synthesis of 2-amino-5-fluoropyridine and can be modified for aminopyridinol substrates.[1]
Step 1: Diazotization
-
Dissolve the aminopyridine precursor in a suitable acidic medium (e.g., a solution of HBF₄).
-
Cool the solution to a temperature between -5 and 0°C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the low temperature.
-
Stir the reaction mixture at this temperature for approximately 2 hours to ensure complete formation of the diazonium tetrafluoroborate salt.
Step 2: Schiemann Reaction (Thermal Decomposition)
-
Isolate the precipitated diazonium tetrafluoroborate salt by filtration and wash it with cold water.
-
Thoroughly dry the salt under vacuum.
-
Heat the dry diazonium salt to 130°C in a suitable high-boiling solvent or neat.
-
The decomposition will proceed with the evolution of nitrogen gas to yield the crude fluoropyridine.
-
Purify the product by distillation or chromatography.
Note: The combined yield for these two steps in the synthesis of 2-amino-5-fluoropyridine was reported to be 51.6%.[1]
Protocol 2: Nucleophilic Aromatic Substitution of a Chloro-aminopyridine
This protocol is based on the synthesis of 2-chloro-3-fluoropyridine.[2]
-
In an appropriate organic solvent (e.g., methanol, ethanol, or acetonitrile), dissolve the 2-chloro-3-aminopyridine precursor.
-
Add copper(II) fluoride (CuF₂) and tert-butyl nitrite (t-BuONO) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Maintain the reaction mixture at a temperature between 0 and 60°C for a period of 1 to 10 hours, monitoring the reaction progress by a suitable analytical technique (e.g., GC-MS or TLC).
-
Upon completion, quench the reaction and perform a standard aqueous workup.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purify the crude product by distillation or chromatography to obtain the desired 2-chloro-3-fluoropyridine.
Note: The reported yield for this transformation is in the range of 60-66%.[2]
Protocol 3: Nucleophilic Aromatic Substitution of a Chloro-nitropyridine
This protocol describes the initial fluorination step in a multi-step synthesis of 2-fluoro-3-hydroxypyridine.[3]
-
Dissolve the 2-chloro-3-nitropyridine starting material in a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Add a source of fluoride, such as cesium fluoride (CsF), to the solution. A molar ratio of CsF to the starting material of 1.5-2.5:1 is recommended.
-
Under a nitrogen atmosphere, heat the reaction mixture to a temperature of 140-150°C.
-
Monitor the reaction until the starting material is consumed.
-
After cooling to room temperature, add water to the reaction mixture.
-
Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Wash the combined organic extracts, dry over an anhydrous salt, and concentrate to obtain the crude 2-fluoro-3-nitropyridine. This intermediate can then be carried forward to subsequent reduction and hydrolysis steps to yield the final 2-fluoro-3-hydroxypyridine.
Conclusion
Both the Balz-Schiemann reaction and nucleophilic aromatic substitution are effective methods for the synthesis of fluorinated pyridinols. The SNAr of an activated chloro-aminopyridine appears to offer a higher yield in a single step compared to the two-step diazotization-Schiemann sequence. However, the choice of method will ultimately be dictated by the specific isomer desired and the availability and cost of the corresponding amino-, chloro-, or nitro-substituted pyridinol precursors. The protocols and data presented in this guide provide a solid foundation for researchers to make informed decisions in the design and execution of synthetic routes to these important fluorinated heterocyclic compounds.
References
Spectroscopic Comparison of 3-Amino-5-fluoropyridin-2-ol Isomers: A Guide for Researchers
For Immediate Publication
In the landscape of pharmaceutical research and drug development, the precise characterization of molecular isomers is paramount. The positional isomerism of substituted pyridinols, key scaffolds in many bioactive molecules, can significantly influence their pharmacological activity, toxicity, and metabolic stability. This guide provides a detailed spectroscopic comparison of three key isomers of 3-Amino-5-fluoropyridin-2-ol, offering a foundational dataset for researchers engaged in the synthesis and application of these compounds.
Due to the limited availability of direct experimental spectra for all isomers, this guide leverages empirical data from closely related aminofluoropyridine analogues alongside established principles of spectroscopic theory to present a comprehensive and predictive analysis. This approach provides researchers with a robust framework for the identification and differentiation of these critical isomers.
Isomeric Structures and Relationships
The isomers under consideration are this compound, 2-Amino-5-fluoropyridin-3-ol, and 5-Amino-3-fluoropyridin-2-ol. The varied placement of the amino, fluoro, and hydroxyl substituents on the pyridine ring gives rise to distinct electronic environments, which are reflected in their spectroscopic signatures.
Spectroscopic Data Summary
The following tables summarize the experimental spectroscopic data for key aminofluoropyridine analogues and provide predicted values for the target aminofluoropyridinol isomers. These predictions are based on the additive effects of the hydroxyl substituent on the pyridine ring.
Table 1: ¹H NMR Spectroscopic Data (Predicted and Experimental)
| Compound | H-2 (ppm) | H-3 (ppm) | H-4 (ppm) | H-6 (ppm) |
| 2-Amino-5-fluoropyridine | - | ~6.47 (dd) | ~7.24 (ddd) | ~7.99 (d) |
| 3-Amino-5-fluoropyridine | ~8.00 (s) | - | ~6.90 (m) | ~8.05 (s) |
| This compound (Predicted) | - | - | ~6.7-7.0 (m) | ~7.8-8.1 (d) |
| 2-Amino-5-fluoropyridin-3-ol (Predicted) | - | - | ~7.0-7.3 (m) | ~7.7-8.0 (d) |
| 5-Amino-3-fluoropyridin-2-ol (Predicted) | - | - | ~6.8-7.1 (d) | ~7.6-7.9 (s) |
Note: Chemical shifts are referenced to TMS. Multiplicities are abbreviated as s (singlet), d (doublet), dd (doublet of doublets), ddd (doublet of doublet of doublets), and m (multiplet).
Table 2: ¹³C NMR Spectroscopic Data (Predicted and Experimental)
| Compound | C-2 (ppm) | C-3 (ppm) | C-4 (ppm) | C-5 (ppm) | C-6 (ppm) |
| 2-Amino-5-fluoropyridine | ~155.4 | ~109.1 | ~125.5 (d, J=21.4 Hz) | ~152.6 (d, J=246.9 Hz) | ~135.3 (d, J=25.2 Hz) |
| This compound (Predicted) | ~158-162 | ~110-115 | ~120-125 | ~148-153 | ~130-135 |
| 2-Amino-5-fluoropyridin-3-ol (Predicted) | ~153-157 | ~135-140 | ~120-125 | ~145-150 | ~132-137 |
| 5-Amino-3-fluoropyridin-2-ol (Predicted) | ~156-160 | ~115-120 | ~122-127 | ~140-145 | ~128-133 |
Note: Chemical shifts are referenced to TMS. For fluorinated carbons, the primary signal is noted, often appearing as a doublet due to C-F coupling.
Table 3: IR Spectroscopic Data (Predicted and Experimental Key Absorptions in cm⁻¹)
| Compound | ν(O-H) | ν(N-H) | ν(C=C), ν(C=N) | ν(C-F) |
| 2-Amino-5-fluoropyridine | - | 3400-3200 | 1620-1450 | 1250-1200 |
| This compound (Predicted) | 3400-3200 (broad) | 3400-3200 | 1630-1460 | 1260-1210 |
| 2-Amino-5-fluoropyridin-3-ol (Predicted) | 3400-3200 (broad) | 3400-3200 | 1630-1460 | 1260-1210 |
| 5-Amino-3-fluoropyridin-2-ol (Predicted) | 3400-3200 (broad) | 3400-3200 | 1630-1460 | 1260-1210 |
Table 4: Mass Spectrometry Data (Predicted)
| Compound | Molecular Formula | Exact Mass (Da) | Predicted Key Fragmentation |
| This compound | C₅H₅FN₂O | 128.0389 | [M-H]⁻, [M-OH]⁺, loss of CO, HCN |
| 2-Amino-5-fluoropyridin-3-ol | C₅H₅FN₂O | 128.0389 | [M-H]⁻, [M-OH]⁺, loss of CO, HCN |
| 5-Amino-3-fluoropyridin-2-ol | C₅H₅FN₂O | 128.0389 | [M-H]⁻, [M-OH]⁺, loss of CO, HCN |
Experimental Protocols
The following are standard methodologies for the spectroscopic techniques cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H and ¹³C NMR: Spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. Samples are dissolved in a deuterated solvent such as DMSO-d₆ or CDCl₃, with tetramethylsilane (TMS) used as an internal standard (0.00 ppm). For ¹H NMR, data is reported as chemical shift (δ) in parts per million (ppm), with multiplicity, coupling constants (J) in Hertz (Hz), and integration. For ¹³C NMR, chemical shifts are reported in ppm.
Infrared (IR) Spectroscopy
-
Attenuated Total Reflectance (ATR)-FTIR: IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond ATR accessory. A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is recorded over a range of 4000-400 cm⁻¹. Data is reported in wavenumbers (cm⁻¹).
Mass Spectrometry (MS)
-
High-Resolution Mass Spectrometry (HRMS): HRMS data is typically acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. Samples are dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the ion source. The instrument is operated in either positive or negative ion mode to determine the exact mass of the molecular ion.
Spectroscopic Analysis Workflow
The general workflow for a comparative spectroscopic analysis of isomers involves a systematic process of data acquisition, processing, and interpretation to elucidate the distinct structural features of each compound.
This guide provides a foundational spectroscopic framework for the differentiation of this compound isomers. Researchers can utilize this data to support their synthetic and medicinal chemistry programs. As direct experimental data for these specific isomers becomes publicly available, this guide will be updated to reflect the most current and accurate information.
Comparative Analysis of Cross-Reactivity for 3-Amino-5-fluoropyridin-2-ol Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 3-aminopyridin-2-one scaffold is a versatile core in the development of kinase inhibitors.[1][2] Variations in substitution patterns on this core can significantly influence potency and selectivity. This guide examines selectivity data from public studies on 2,3,5-trisubstituted pyridines and other aminopyridine analogs targeting kinases such as Akt and Aurora kinase. The data suggests that while potent inhibitors can be developed from this scaffold, achieving high selectivity remains a key challenge that requires careful optimization of substituents. The following sections provide a detailed comparison of selectivity profiles, experimental protocols for assessing cross-reactivity, and relevant signaling pathways.
I. Comparative Selectivity of Aminopyridine-Based Kinase Inhibitors
The cross-reactivity of kinase inhibitors is often assessed by screening them against a panel of kinases. The following tables summarize the selectivity data for compounds structurally related to 3-Amino-5-fluoropyridin-2-ol.
Table 1: Selectivity of 2,3,5-Trisubstituted Pyridine Derivatives as Akt Inhibitors
| Compound ID | Structure | Primary Target(s) | IC50 (nM) vs. Primary Target(s) | Key Off-Targets (Inhibition >50% at 1 µM) | Selectivity Score (S(50%)) | Reference |
| Compound 2c | 4,7-diazaindazole derivative | Akt | Not specified | Not specified | Improved vs. indazole 1 | [3] |
| Compound 9p | 2,3,5-trisubstituted pyridine | Akt | Not specified | Selective against ROCK1 | Not specified | [4] |
| Tetrazolyl derivative | 2,3,5-trisubstituted pyridine with 5-tetrazolyl moiety | Akt1/Akt2 | More potent on Akt2 | Not specified | Not specified | [5] |
Table 2: Selectivity Profile of Imidazo[4,5-b]pyridine Derivatives Against Aurora Kinases
| Compound ID | Primary Target | IC50 (µM) vs. Primary Target | Key Off-Targets (Inhibition >80% at 1 µM) | Gini Coefficient | Reference |
| Compound 28c | Aurora-A | 0.067 | VEGFR1, GSK3b | 0.719 | [6] |
| Compound 40f | Aurora-A | 0.015 | VEGFR1 | Not specified | [6] |
Note: The selectivity score (S) is calculated by dividing the number of kinases inhibited above a certain threshold (e.g., 50%) by the total number of kinases tested. A lower score indicates higher selectivity.[7] The Gini coefficient is another measure of selectivity, with higher values indicating greater selectivity.
II. Experimental Protocols for Cross-Reactivity Assessment
A comprehensive assessment of cross-reactivity involves a multi-faceted approach, including in vitro kinase profiling and cellular assays.
A. In Vitro Kinase Selectivity Profiling
This is a common method to determine the inhibitory activity of a compound against a large panel of kinases.
Objective: To determine the IC50 or percent inhibition of a test compound against a panel of purified protein kinases.
General Protocol:
-
Compound Preparation: The test compound is serially diluted in DMSO to create a range of concentrations.
-
Kinase Reaction Mixture: For each kinase to be tested, a reaction mixture is prepared containing the kinase, a specific peptide or protein substrate, and ATP in a suitable reaction buffer.
-
Incubation: The test compound dilutions are added to the kinase reaction mixtures and incubated at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).
-
Detection: The extent of substrate phosphorylation is measured. Several detection methods can be used:
-
Radiometric Assays: These assays use [γ-³²P]ATP or [γ-³³P]ATP, and the incorporation of the radiolabel into the substrate is quantified.[7]
-
Fluorescence-Based Assays: Techniques like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP) are commonly used.[8][9]
-
Luminescence-Based Assays: These assays, such as Kinase-Glo®, measure the amount of ATP remaining after the kinase reaction.[9]
-
Mobility Shift Assays: These assays use capillary electrophoresis to separate the phosphorylated and non-phosphorylated substrate.[7]
-
-
Data Analysis: The percentage of kinase activity inhibition is calculated for each compound concentration. IC50 values are determined by fitting the data to a dose-response curve.
B. Cellular Cross-Reactivity Assays
These assays assess the effect of a compound on signaling pathways within a cellular context.
Objective: To determine if the test compound inhibits the phosphorylation of downstream targets of a specific kinase in a cellular model.
General Protocol:
-
Cell Culture: Select a cell line known to have an active signaling pathway of interest.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a specific duration.
-
Cell Lysis: After treatment, the cells are lysed to extract proteins.
-
Western Blotting: The protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated form of the downstream target protein. An antibody for the total protein is used as a loading control.
-
Quantification: The intensity of the bands corresponding to the phosphorylated protein is quantified and normalized to the total protein.
III. Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways potentially modulated by this compound derivatives and a general workflow for cross-reactivity screening.
Caption: General workflow for tissue cross-reactivity studies.
References
- 1. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and evaluation of 3-aminopyrazolopyridinone kinase inhibitors inspired by the natural product indirubin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2,3,5-Trisubstituted pyridines as selective AKT inhibitors. Part II: Improved drug-like properties and kinase selectivity from azaindazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. onesearch.library.northeastern.edu [onesearch.library.northeastern.edu]
- 5. Discovery of 2,3,5-trisubstituted pyridine derivatives as potent Akt1 and Akt2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
Navigating the ADMET Landscape: A Comparative Profile of 3-Amino-5-fluoropyridin-2-ol Derivatives
For researchers, scientists, and drug development professionals, understanding the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a drug candidate is paramount to its success. This guide provides a comparative ADMET profile of 3-Amino-5-fluoropyridin-2-ol derivatives, a class of compounds with potential therapeutic applications. Due to a lack of extensive publicly available experimental data for this specific class, this guide leverages in silico predictions for the parent compound, this compound, and compares these with published experimental data for the structurally related compound, 4-aminopyridine.
This comparative approach offers valuable insights into the likely ADMET properties of this compound derivatives, highlighting potential advantages and liabilities that can guide further experimental investigation.
At a Glance: Comparative ADMET Summary
The following table summarizes the predicted ADMET properties for this compound and available experimental data for 4-aminopyridine. This allows for a preliminary assessment of the potential developability of the this compound scaffold.
| ADMET Parameter | This compound (Predicted) | 4-Aminopyridine (Experimental) | Comparison & Implications |
| Absorption | |||
| Solubility | Good | High | Both compounds are likely to have good aqueous solubility, aiding oral absorption. |
| Permeability (Caco-2) | Low | Moderate | The predicted low permeability of the target compound may require formulation strategies to enhance absorption. |
| Distribution | |||
| Volume of Distribution (VDss) | Low | Moderate | A lower volume of distribution for the target compound may indicate less tissue sequestration. |
| Blood-Brain Barrier (BBB) Permeability | Low | High | The target compound is predicted to have limited CNS penetration, which could be advantageous for peripherally acting drugs. |
| Metabolism | |||
| CYP450 Inhibition | CYP2C9 inhibitor | No significant inhibition of major CYP isoforms (CYP1A2, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4/5)[1][2] | The predicted CYP2C9 inhibition for the target compound is a potential liability for drug-drug interactions and requires experimental validation. |
| Excretion | |||
| Primary Route | Renal | Renal | Both compounds are likely cleared primarily through the kidneys. |
| Toxicity | |||
| hERG Inhibition | Low Risk | - | The low predicted risk of hERG inhibition is a positive indicator for cardiac safety. |
| Ames Mutagenicity | Low Risk | - | The low predicted mutagenicity risk suggests a lower likelihood of carcinogenic potential. |
Experimental and Predictive Methodologies
A clear understanding of the methodologies used to generate ADMET data is crucial for its interpretation. Below are outlines of the predictive models and experimental protocols relevant to this guide.
In Silico ADMET Prediction for this compound
The ADMET properties for this compound were predicted using the pkCSM and PreADMET online servers. These tools utilize graph-based signatures and machine learning models to predict pharmacokinetic and toxicological properties from the chemical structure of a compound.
Experimental Protocols for 4-Aminopyridine
The experimental data for 4-aminopyridine cited in this guide were obtained from in vitro studies.
-
Cytochrome P450 (CYP) Inhibition Assay: The potential of 4-aminopyridine to inhibit major CYP isoforms was evaluated using pooled human liver microsomes.[1][2] The assay typically involves incubating the compound with microsomes and a specific substrate for each CYP isoform. The formation of the metabolite is then measured, and the concentration of the compound that causes 50% inhibition (IC50) is determined.[1]
Visualizing ADMET Assessment: A Typical Workflow
The following diagram illustrates a standard workflow for assessing the ADMET properties of a new chemical entity, integrating both in silico and in vitro methods.
Caption: A generalized workflow for ADMET profiling in early drug discovery.
Key Signaling Pathways in Drug Metabolism
The Cytochrome P450 (CYP) enzyme system is a critical pathway for the metabolism of a vast number of drugs. Inhibition of these enzymes can lead to significant drug-drug interactions.
Caption: Simplified diagram of CYP450-mediated drug metabolism and inhibition.
Discussion and Future Directions
The in silico analysis of this compound suggests a generally favorable ADMET profile, particularly concerning solubility and potential for low cardiac and mutagenic toxicity. However, the predicted low permeability and potential for CYP2C9 inhibition warrant careful experimental evaluation.
In comparison, the experimental data for 4-aminopyridine indicates a compound with good absorption and a low risk of CYP-mediated drug-drug interactions.[1][2] The differing predictions for CYP inhibition between the two molecules highlight the importance of specific substitution patterns on the pyridine ring and underscore the necessity of experimental validation for any new chemical entity.
Future work on this compound derivatives should prioritize in vitro experimental validation of the predicted ADMET properties. Key assays to perform include:
-
Caco-2 permeability assays to determine the potential for oral absorption.
-
CYP450 inhibition panels to confirm or refute the predicted interaction with CYP2C9 and other major isoforms.
-
hERG channel assays to experimentally verify the low predicted risk of cardiac toxicity.
-
In vitro micronucleus or Ames tests to confirm the low mutagenicity risk.
By systematically addressing these key ADMET parameters through rigorous experimental testing, the true potential of this compound derivatives as safe and effective therapeutic agents can be accurately determined. This data-driven approach will be essential for guiding the selection and optimization of lead candidates within this chemical series.
References
Safety Operating Guide
Navigating the Disposal of 3-Amino-5-fluoropyridin-2-ol: A Guide for Laboratory Professionals
For immediate reference, treat 3-Amino-5-fluoropyridin-2-ol as a hazardous waste. Due to the lack of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on guidelines for closely related halogenated and nitrogen-containing aromatic compounds and general laboratory safety protocols. Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal requirements.
Researchers and scientists handling this compound must adhere to stringent disposal protocols to ensure personnel safety and environmental compliance. This compound, while not specifically detailed in readily available safety data sheets, is presumed to possess hazardous characteristics common to halogenated organic molecules. Therefore, it should never be disposed of via standard trash or sewer systems.
Core Disposal Principles
The proper disposal of this compound is a multi-step process that emphasizes containment, clear labeling, and disposal through certified hazardous waste channels. It is crucial to prevent the release of this compound into the environment.
Step-by-Step Disposal Protocol
-
Waste Identification and Segregation:
-
Classify all materials contaminated with this compound, including pure compound, solutions, and contaminated labware (e.g., gloves, weighing paper, pipette tips), as hazardous waste.
-
This compound falls under the category of halogenated organic compounds.[1][2]
-
Segregate this waste stream from other types of laboratory waste, such as non-halogenated solvents, aqueous waste, and sharps, to prevent dangerous reactions.[3][4]
-
-
Containment:
-
Solid Waste: Collect solid this compound and contaminated disposables in a designated, leak-proof, and chemically compatible container.[1] Polyethylene or glass containers are generally suitable.[1] The container must have a secure screw-top cap.
-
Liquid Waste: For solutions containing this compound, use a designated, sealed, and properly vented waste container. Small amounts of the solid can be dissolved in a suitable organic solvent and collected in a solvent waste container.[5]
-
Never mix this waste with incompatible materials like strong acids or bases.[1]
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste".[1]
-
The label must include the full chemical name: "this compound" (do not use abbreviations or chemical formulas).[1]
-
If it is a mixture, list all constituents and their approximate percentages.[1]
-
Include the date of waste accumulation and the name of the generating laboratory or researcher.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
This area should be away from ignition sources and incompatible chemicals.
-
Ensure that the storage duration complies with institutional and regulatory limits, which can be as short as 90 days in some jurisdictions.[6]
-
-
Disposal:
-
Decontamination of Empty Containers:
-
If a container held what is classified as an acute hazardous waste, it must be triple-rinsed with a suitable solvent.[3][7]
-
The rinsate from this process must be collected and disposed of as hazardous waste.[1][3][7]
-
After proper decontamination, remove or deface the hazardous waste label before disposing of the container as non-hazardous waste, in accordance with institutional guidelines.[3][7]
-
Quantitative Data Summary
Due to the absence of a specific SDS for this compound, quantitative disposal limits are not available. The following table provides a qualitative summary of key disposal parameters based on general guidelines for similar compounds.
| Parameter | Guideline | Source |
| Waste Classification | Hazardous Waste (Halogenated Organic Compound) | General Laboratory Practice,[1][2] |
| Container Type | Chemically compatible, leak-proof with secure lid | [1][3] |
| Waste Segregation | Separate from non-halogenated solvents, acids, bases, and oxidizers | [2][3][4] |
| Disposal Method | Incineration via a licensed hazardous waste facility | General Practice for Organic Waste |
| Empty Container Rinsing | Triple rinse with appropriate solvent; collect rinsate as hazardous waste | [3][7] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. nipissingu.ca [nipissingu.ca]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. essex.ac.uk [essex.ac.uk]
- 5. kamatlab.com [kamatlab.com]
- 6. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 7. vumc.org [vumc.org]
Comprehensive Safety and Handling Guide for 3-Amino-5-fluoropyridin-2-ol
This guide provides essential safety, operational, and disposal information for researchers, scientists, and drug development professionals handling 3-Amino-5-fluoropyridin-2-ol. The following procedures are based on the hazard profile of the closely related compound, 3-Amino-5-fluoropyridine, and general safety protocols for pyridine derivatives and aromatic amines.[1][2][3][4]
Hazard Summary:
Hazard Classification for 3-Amino-5-fluoropyridine (Analogue) [5]
| Hazard Class | Category |
| Acute Toxicity, Oral | 4 |
| Skin Irritation | 2 |
| Eye Irritation | 2 |
| Specific target organ toxicity — Single exposure (Respiratory system) | 3 |
GHS Hazard and Precautionary Statements for 3-Amino-5-fluoropyridine (Analogue) [5]
| Code | Statement |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray |
| P264 | Wash skin thoroughly after handling |
| P270 | Do not eat, drink or smoke when using this product |
| P301 + P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is essential to minimize exposure.
Recommended Personal Protective Equipment [1][2][7]
| Body Part | Personal Protective Equipment | Specifications and Usage |
| Eyes | Safety Goggles or Face Shield | Must be worn at all times in the laboratory to protect against splashes. |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended.[1] Inspect gloves for any tears or punctures before use. |
| Body | Laboratory Coat | A fully buttoned lab coat should be worn to protect against skin contact. |
| Respiratory | Fume Hood or Respirator | All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][2] |
Operational Plan: Handling this compound
Adherence to a strict operational plan is critical for the safe handling of this compound. The following workflow outlines the necessary steps from preparation to cleanup.
Experimental Protocols
-
Engineering Controls: Always handle this compound in a properly functioning chemical fume hood.[1][2] Ensure that an emergency eyewash station and safety shower are readily accessible.[8]
-
Personal Hygiene: Avoid eating, drinking, or smoking in the laboratory.[1][8][9] Wash hands thoroughly after handling the compound, before breaks, and at the end of the workday.[8][10]
-
Spill Response: In the event of a small spill, contain the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for hazardous waste disposal.[11] For larger spills, evacuate the area and contact your institution's environmental health and safety (EHS) department.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.[2]
-
Waste Collection: Collect waste this compound and any contaminated materials (e.g., gloves, absorbent materials) in a designated, properly labeled, and sealed hazardous waste container.[2][12] Do not mix with other waste streams unless explicitly permitted by your institution's EHS office.[2]
-
Container Rinsing: For empty containers, the first rinse with a suitable solvent must be collected and disposed of as hazardous waste.[12] Subsequent rinses may be permissible for regular disposal depending on institutional guidelines. For highly toxic compounds, the first three rinses must be collected as hazardous waste.[12]
-
Disposal Method: All waste containing this compound must be disposed of through a licensed hazardous waste disposal company. Follow all local, state, and federal regulations.
References
- 1. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. 3-Amino-5-fluoropyridine 210169-05-4 [sigmaaldrich.com]
- 6. (PDF) Precautions for Laboratory Workers Who Handle [research.amanote.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. artsci.usu.edu [artsci.usu.edu]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 10. carlroth.com [carlroth.com]
- 11. benchchem.com [benchchem.com]
- 12. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
